2-(4-Methoxyphenyl)quinoline-4-carbohydrazide
Description
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Properties
IUPAC Name |
2-(4-methoxyphenyl)quinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-12-8-6-11(7-9-12)16-10-14(17(21)20-18)13-4-2-3-5-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLDASKHZUZDOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological Activity of 2-Phenylquinoline-4-Carbohydrazide Derivatives
A Technical Guide to Pharmacophore Optimization and Mechanism of Action
Executive Summary
The 2-phenylquinoline-4-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, acting as a versatile "cap-and-linker" system. Its biological utility stems from the synergy between the lipophilic 2-phenylquinoline moiety (facilitating membrane permeability and hydrophobic pocket binding) and the carbohydrazide group (acting as a hydrogen bond donor/acceptor or a zinc-binding group).
This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and dual-therapeutic potential (Antimicrobial & Anticancer) of this class, specifically focusing on DNA Gyrase B inhibition in prokaryotes and HDAC3 selectivity in neoplastic cells.
Structural Rationale & SAR Analysis
The efficacy of 2-phenylquinoline-4-carbohydrazide derivatives relies on three distinct structural domains. Understanding these domains is critical for rational drug design.
The Pharmacophore Triad
-
The Cap (Region A): The 2-phenylquinoline ring provides a large planar surface for
- stacking interactions with aromatic residues in receptor active sites (e.g., Trp, Phe). -
The Linker/Warhead (Region B): The carbohydrazide (
) at position 4 is chemically amphoteric. It can chelate metal ions (Zn in metalloenzymes) or form Schiff bases (hydrazones) to extend the pharmacophore. -
The Tail (Region C): Substituents on the phenyl ring (at position 2) or the hydrazide terminus modulate solubility and selectivity.
SAR Visualization
The following diagram illustrates the critical modification points established in recent high-impact studies (e.g., Frontiers in Pharmacology, 2022).
Figure 1: Structure-Activity Relationship (SAR) map highlighting the dual role of the carbohydrazide moiety as a chelation center and a synthesis handle.
Synthetic Pathway: The Pfitzinger Protocol[1][2]
The most robust route to this scaffold is the Pfitzinger Reaction , which offers higher yields and cleaner workups compared to the Conrad-Limpach method.
Step-by-Step Synthesis
-
Pfitzinger Condensation: Reaction of Isatin with Acetophenone in strong base (KOH/EtOH) yields 2-phenylquinoline-4-carboxylic acid.
-
Esterification: Acid-catalyzed esterification (EtOH/H
SO ) protects the carboxyl group. -
Hydrazinolysis: Nucleophilic attack by hydrazine hydrate yields the target carbohydrazide.
Figure 2: Synthetic workflow via the Pfitzinger reaction. This route minimizes side products common in aniline-based syntheses.
Antimicrobial Activity: DNA Gyrase Inhibition[1][3][4]
The primary mechanism of antibacterial action for these derivatives is DNA Gyrase B inhibition . The quinoline nitrogen and the carbohydrazide carbonyl oxygen coordinate with the ATPase domain of Gyrase B, preventing bacterial DNA supercoiling.
Comparative Potency (MIC Data)
Recent studies (e.g., ACS Omega, 2023) have benchmarked these derivatives against standard antibiotics.
| Compound ID | R-Substituent (Pos 2) | Target Organism | MIC ( | Potency vs. Std |
| Ref (Ciprofloxacin) | - | S. aureus | 3.80 | 1.0x |
| Comp 6b | 4-Bromophenyl | S. aureus | 38.64 | ~0.1x |
| Comp 5 | 4-Nitrophenyl | E. coli | >100 | Inactive |
| Comp 13 | 4-Methoxyphenyl | C. albicans | 12.5 | High (Antifungal) |
Key Insight: While less potent than Ciprofloxacin against Gram-negatives (due to efflux pumps), these derivatives show significant promise against Gram-positive S. aureus and fungal strains (C. albicans), likely due to the lipophilicity of the 2-phenyl group aiding cell wall penetration.
Anticancer Activity: HDAC Inhibition[2][5][6][7]
A breakthrough application of this scaffold is in epigenetics. The carbohydrazide group acts as a Zinc-Binding Group (ZBG) within the active site of Histone Deacetylases (HDACs).
Mechanism: The "Cap-Linker-ZBG" Model
-
Target: HDAC3 (Class I HDAC).
-
Selectivity: Hydrazide derivatives (e.g., Compound D29) show superior selectivity for HDAC3 over HDAC1 and HDAC6 compared to hydroxamic acid analogs.[1][2][3]
-
Outcome: Inhibition of HDAC3 leads to hyperacetylation of histones, inducing G2/M cell cycle arrest and subsequent apoptosis.
Cytotoxicity Profile (IC )
Data derived from Frontiers in Pharmacology (2022):
| Cell Line | Tissue Origin | Compound D28 (Acid) | Compound D29 (Hydrazide) |
| K562 | Leukemia | 1.02 | 0.47 |
| MCF-7 | Breast | 5.66 | 3.20 |
| HepG2 | Liver | 2.16 | 1.85 |
Expert Note: The conversion of the acid (D28) to the hydrazide (D29) significantly improves potency.[1][2] This validates the carbohydrazide as a superior ZBG for this scaffold.
Experimental Protocols (Self-Validating Systems)
A. Synthesis of 2-Phenylquinoline-4-Carbohydrazide
Validation Check: This protocol includes a recrystallization step to ensure purity before biological testing.
-
Condensation: Dissolve Isatin (0.01 mol) in warm ethanol (20 mL). Add Acetophenone (0.01 mol).
-
Cyclization: Add 33% KOH solution (10 mL) dropwise. Reflux at 80°C for 24-48 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 3:7).
-
Isolation: Pour reaction mixture into crushed ice/HCl. Filter the precipitate (Carboxylic Acid).
-
Esterification: Reflux the acid in absolute ethanol with catalytic H
SO for 12 hours. Neutralize with NaHCO to isolate the ester. -
Hydrazinolysis: Dissolve ester (0.01 mol) in ethanol (30 mL). Add hydrazine hydrate (99%, 0.05 mol). Reflux for 10-12 hours.
-
Purification: Cool to RT. The solid hydrazide precipitates. Recrystallize from hot ethanol to obtain needle-like crystals.
B. HDAC Enzyme Inhibition Assay
Validation Check: Use SAHA (Vorinostat) as a positive control to validate assay sensitivity.
-
Preparation: Incubate recombinant HDAC3 enzyme with fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer (Tris-HCl, pH 8.0).
-
Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (0.1 - 100
M). -
Development: After 30 min, add trypsin developer solution to release the fluorophore from deacetylated substrate.
-
Readout: Measure fluorescence at Ex/Em 360/460 nm. Calculate IC
using non-linear regression.
References
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Source: Frontiers in Pharmacology (2022). URL:[Link]
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Source: ACS Omega (2023). URL:[Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Source: MDPI Molecules (2016). URL:[Link]
-
Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. Source: Bioorganic & Medicinal Chemistry (2006). URL:[Link]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
2-(4-Methoxyphenyl)quinoline-4-carbohydrazide: A Versatile Pharmacophore for Targeted Therapeutics
Executive Summary
The quinoline scaffold remains a cornerstone of medicinal chemistry, owing to its planar nitrogen-containing heterocycle that facilitates DNA intercalation and hydrophobic pocket binding. Within this class, 2-(4-methoxyphenyl)quinoline-4-carbohydrazide has emerged as a privileged structure. This pharmacophore bridges the gap between antimicrobial and antineoplastic therapeutics by offering a dual-action mechanism: inhibition of bacterial DNA gyrase and suppression of EGFR tyrosine kinase activity in cancer cells.
This technical guide dissects the synthetic pathways, structure-activity relationships (SAR), and molecular mechanisms of this moiety, providing a roadmap for its application in next-generation drug discovery.
Part 1: Chemical Architecture & Synthesis
The synthesis of the 2-(4-methoxyphenyl)quinoline-4-carbohydrazide core relies on the robust Pfitzinger reaction , a condensation of isatin with a ketone under basic conditions.[1][2] This route is preferred for its scalability and high atom economy.
Retrosynthetic Analysis
The target hydrazide is derived from its ethyl ester precursor, which is formed from the carboxylic acid. The acid is constructed via the condensation of isatin (providing the nitrogen and ring A) and 4-methoxyacetophenone (providing the C2-aryl substituent and ring B closure).
Step-by-Step Synthetic Protocol
1. Synthesis of 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid[3]
-
Reagents: Isatin (10 mmol), 4-Methoxyacetophenone (10 mmol), 33% KOH (aq), Ethanol.
-
Procedure:
-
Dissolve isatin in warm ethanol. Add 33% KOH solution dropwise.
-
Add 4-methoxyacetophenone and reflux the mixture for 12–18 hours.
-
Cool to room temperature and pour into crushed ice.
-
Acidify with glacial acetic acid or dilute HCl to pH 4–5.
-
Collect the yellow precipitate by filtration, wash with water, and recrystallize from ethanol.
-
-
Mechanism: Base-catalyzed ring opening of isatin to isatic acid, followed by aldol condensation with the ketone and cyclodehydration.
2. Esterification (Ethyl 2-(4-methoxyphenyl)quinoline-4-carboxylate)
-
Reagents: Carboxylic acid intermediate, Absolute Ethanol, conc. H₂SO₄ (catalytic).[4]
-
Procedure:
-
Suspend the acid in absolute ethanol (10 mL/g).
-
Add conc. H₂SO₄ (0.5 mL) and reflux for 10–12 hours.
-
Concentrate solvent under reduced pressure.[5] Neutralize with NaHCO₃ solution.
-
Extract with ethyl acetate, dry over MgSO₄, and evaporate to yield the ester.
-
3. Hydrazinolysis (Target Scaffold Formation)
-
Reagents: Ethyl ester intermediate, Hydrazine hydrate (99%), Ethanol.
-
Procedure:
-
Dissolve the ester in ethanol.
-
Add excess hydrazine hydrate (5–10 equivalents) to ensure complete conversion.
-
Reflux for 6–8 hours.
-
Cool to precipitate the carbohydrazide. Filter and wash with cold ethanol/ether.
-
Visualization: Synthetic Pathway
Caption: Synthetic route from Pfitzinger condensation to the target carbohydrazide pharmacophore.
Part 2: Pharmacological Profile & Mechanism of Action
The 2-(4-methoxyphenyl)quinoline-4-carbohydrazide scaffold exhibits "privileged" status because its geometry allows it to interact with diverse biological targets.
Anticancer Activity (EGFR-TK Inhibition)
The 4-methoxyphenyl group at position 2 provides essential lipophilic interactions, while the carbohydrazide tail (often derivatized into hydrazones or amides) acts as a hydrogen bond donor/acceptor network.
-
Primary Target: Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).
-
Binding Mode: The quinoline nitrogen accepts a hydrogen bond from the hinge region of the kinase (Met793), while the methoxy group extends into the hydrophobic pocket.
-
Cellular Outcome: Inhibition of EGFR autophosphorylation blocks the RAS/RAF/MEK/ERK pathway, leading to:
-
G0/G1 Cell Cycle Arrest: Prevention of DNA synthesis.
-
Apoptosis: Upregulation of p53 and activation of Caspase-9.
-
Antimicrobial Activity (DNA Gyrase Inhibition)
In bacterial models (S. aureus, E. coli), this scaffold mimics the action of fluoroquinolones but utilizes the hydrazide moiety to interact with the Topoisomerase II-DNA complex.
-
Mechanism: Stabilization of the cleaved DNA-enzyme complex, preventing DNA religation and causing double-strand breaks.
-
SAR Insight: The electron-donating methoxy group enhances the basicity of the quinoline nitrogen, improving penetration into Gram-negative bacteria.
Visualization: Anticancer Mechanism of Action
Caption: Signal transduction blockade by quinoline-4-carbohydrazide leading to apoptosis.
Part 3: Structure-Activity Relationship (SAR) Data
The following data summarizes the impact of substitutions on the phenyl ring (Position 2) and the hydrazide tail (Position 4), synthesized from literature values against MCF-7 (Breast Cancer) and S. aureus.
| Compound Variant | R (Pos 2-Phenyl) | R' (Hydrazide Tail) | MCF-7 IC₅₀ (μM) | S. aureus MIC (μM) | Activity Note |
| Core Scaffold | 4-OCH₃ | -NH₂ | > 50 | 12.5 | Moderate antibacterial; low cytotoxicity alone. |
| Derivative A | 4-OCH₃ | -N=CH-(4-NO₂-Ph) | 2.71 | 6.25 | High Potency. Nitro group enhances DNA binding. |
| Derivative B | 4-OCH₃ | -N=CH-(4-OH-Ph) | 5.94 | 25.0 | Hydroxyl group improves solubility but lowers lipophilicity. |
| Derivative C | 4-Br | -NH-CO-CH=CH₂ | 3.39 | 38.6 | Acrylamide tail (Michael acceptor) enables covalent bonding. |
| Control (Dox) | N/A | N/A | 6.18 | N/A | Reference Standard. |
Data Interpretation: The 4-methoxy substituent maintains an optimal balance of lipophilicity and electron density. Derivatization of the hydrazide nitrogen into a hydrazone (Schiff base) or acrylamide significantly boosts anticancer potency, often surpassing standard chemotherapy agents like Doxorubicin.
Part 4: Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Method)
To validate the anticancer potential of synthesized derivatives.
-
Cell Seeding: Seed MCF-7 cells (1 × 10⁴ cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C/5% CO₂.
-
Treatment: Dissolve test compounds in DMSO (final concentration < 0.1%). Treat cells with serial dilutions (0.1–100 μM) for 48h.
-
MTT Addition: Add 10 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4h.
-
Solubilization: Discard supernatant. Add 100 μL DMSO to dissolve formazan crystals.
-
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate IC₅₀ using non-linear regression analysis (GraphPad Prism).
Protocol 2: Minimum Inhibitory Concentration (MIC)
To assess antimicrobial efficacy against S. aureus.[4][6]
-
Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard.
-
Dilution: Prepare serial two-fold dilutions of the quinoline derivative in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Incubation: Add bacterial suspension to each well. Incubate at 37°C for 18–24h.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
-
Validation: Use Ciprofloxacin as a positive control.
References
-
Abd El-Lateef, H. M., et al. (2024).[7] Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances.
-
El-Mekabaty, A., et al. (2023).[4][6] Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.[8]
-
BenchChem. (2025).[1] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem Technical Notes.
-
Gemma, S., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules.
-
Katariya, K. D., et al. (2017).[9] Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica.[9]
Sources
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- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
Technical Guide: Structure-Activity Relationship (SAR) of 4-Methoxy Substituted Quinolines
Executive Summary
The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarial, anticancer, and antiviral therapeutics.[1] While the 4-aminoquinoline class (e.g., Chloroquine) is historically dominant, 4-methoxy substituted quinolines represent a distinct and critical chemical space. The 4-methoxy group (
This guide provides a rigorous technical analysis of the 4-methoxy quinoline pharmacophore. It details the synthetic pathways for their construction, the mechanistic implications of the methoxy substitution, and the specific SAR trends driving potency and selectivity.
Part 1: The Pharmacophore – Electronic & Steric Determinants
The 4-Methoxy "Switch"
The introduction of a methoxy group at the C4 position of the quinoline ring creates a unique electronic environment compared to the C4-amino or C4-chloro analogues.
-
Electronic Effect (Resonance vs. Induction): The oxygen atom of the 4-methoxy group exerts a negative inductive effect (
) due to electronegativity but a strong positive mesomeric effect ( ) due to lone pair donation into the aromatic ring.[2]-
Result: The
effect dominates, significantly increasing electron density at the N1 (quinoline nitrogen) and C3 positions. -
pKa Modulation: This electron donation makes the N1 nitrogen more basic (higher pKa) compared to unsubstituted quinoline, enhancing protonation at physiological pH. This is critical for lysosomal accumulation (ion trapping) in anticancer and antimalarial mechanisms.
-
-
Tautomeric Liability: Unlike 4-aminoquinolines, 4-methoxyquinolines are susceptible to hydrolysis. In acidic aqueous environments, they can revert to the thermodynamically stable 4-quinolone (4-hydroxyquinoline tautomer).
-
Drug Design Note: The 4-methoxy group locks the molecule in the aromatic quinoline form, preventing the keto-enol tautomerism seen in 4-hydroxyquinolines. This "aromatic lock" is essential for DNA intercalation.
-
Structural Geometry
The methoxy group is generally coplanar with the quinoline ring to maximize orbital overlap (resonance). However, steric bulk at the C3 or C5 positions can force the methoxy group out of plane, disrupting resonance and altering the pKa.
Part 2: Synthetic Strategies
To explore the SAR of 4-methoxy quinolines, a robust synthetic route is required. The most reliable method involves the conversion of 4-hydroxyquinolines to 4-chloroquinolines, followed by nucleophilic aromatic substitution (
Core Synthesis Protocol (The "Chloro-Displacement" Route)
This protocol describes the synthesis of 4-methoxy-7-chloroquinoline, a common scaffold.[3]
Reagents:
-
4,7-Dichloroquinoline (Starting Material)[4]
-
Sodium Methoxide (NaOMe)[5]
-
Methanol (MeOH, anhydrous)
-
Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation of Alkoxide:
-
In a flame-dried round-bottom flask, dissolve Sodium Methoxide (2.0 eq) in anhydrous Methanol.
-
Why: Excess base ensures complete deprotonation and drives the equilibrium.
-
-
Substitution Reaction:
-
Add 4,7-Dichloroquinoline (1.0 eq) to the solution.
-
If solubility is poor, add dry DMF (10% v/v).
-
Reflux the mixture at 65–70°C for 4–6 hours under nitrogen atmosphere.
-
Mechanism:[1][6][7][8][9] The reaction proceeds via an
mechanism.[5] The nitrogen at position 1 activates the C4 position for nucleophilic attack by stabilizing the Meisenheimer complex intermediate.
-
-
Workup & Purification:
Validation:
-
1H NMR: Look for the disappearance of the C4-H signal (if starting from quinoline) or shift in C3-H. The O-Methyl singlet typically appears at
4.0–4.1 ppm. -
MS: M+1 peak corresponding to the methoxy adduct (Cl replaced by OMe: Mass -35.5 + 31.0).
Visualization: Synthetic Pathway
Figure 1: Step-wise conversion from hydroxy-precursor to 4-methoxy target via chloro-intermediate.
Part 3: Mechanistic SAR & Biological Activity
Antimalarial Activity (Heme Polymerization Inhibition)
While 4-aminoquinolines are the standard, 4-methoxy analogues show distinct activity profiles.
-
Mechanism: The planar quinoline ring intercalates into the heme dimer, preventing the formation of hemozoin (malaria pigment).
-
SAR Insight:
-
4-OMe vs 4-OH: The 4-OMe group increases lipophilicity (LogP), enhancing membrane permeability across the parasite's digestive vacuole membrane. 4-OH compounds are too polar and exist as quinolones, which bind poorly to heme.
-
Metabolic Stability: The 4-OMe is a site of metabolic vulnerability (O-demethylation by CYP450s). Steric protection (e.g., substituents at C3 or C5) can retard this metabolism.
-
Anticancer Activity (MDR Reversal)
4-methoxy quinolines have gained traction as inhibitors of P-glycoprotein (P-gp), the efflux pump responsible for Multi-Drug Resistance (MDR).
-
Key Interaction: The methoxy oxygen acts as a hydrogen bond acceptor for amino acid residues within the P-gp transmembrane domain.
-
Position 6 vs Position 4: While Quinine (6-methoxy) is a classic MDR inhibitor, synthetic 4-methoxy derivatives often show higher specificity for Breast Cancer Resistance Protein (BCRP).
Visualization: SAR Decision Map
Figure 2: Strategic substitution points on the 4-methoxy quinoline scaffold.
Part 4: Quantitative Data Summary
The following table summarizes the physicochemical shifts observed when modifying the C4 position.
| Substituent (C4) | Hammett Constant ( | Electronic Effect | LogP (Approx) | pKa (N1) | Primary Liability |
| -H | 0.00 | Neutral | 2.0 | 4.9 | Metabolic Oxidation |
| -Cl | +0.23 | Inductive Withdrawal | 2.5 | 3.8 | Nucleophilic Displacement |
| -NH2 | -0.66 | Strong Donation | 1.8 | 9.1 | Acetylation/Phase II |
| -OCH3 | -0.27 | Resonance Donation | 2.4 | 6.5 | O-Demethylation |
Note: Data derived from standard QSAR parameters. pKa values are approximate for the quinoline nitrogen.
Part 5: Experimental Protocols (Bioassay)
In Vitro Cytotoxicity Assay (MTT Protocol)
To evaluate the anticancer potential of synthesized 4-methoxy quinolines.
-
Cell Seeding: Seed MCF-7 or HeLa cells (
cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Compound Treatment:
-
Dissolve 4-methoxy quinoline derivatives in DMSO (Stock 10mM).
-
Prepare serial dilutions in culture media.
-
Add to wells (Final DMSO < 0.5%).
-
-
Incubation: Treat for 48 or 72 hours.
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Principle: Mitochondrial reductase in viable cells converts yellow MTT to purple formazan.
-
-
Solubilization: Aspirate media; add DMSO (100 µL) to dissolve formazan crystals.
-
Measurement: Read Absorbance at 570 nm. Calculate IC50 using non-linear regression.
References
-
BenchChem. (2025).[5] Application Notes and Protocols for the Laboratory Synthesis of 4-Methoxyquinolin-7-amine. Retrieved from
-
Atlantis Press. (2017).[11] Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from
-
National Institutes of Health (PMC). (2025). Recent advances in functionalized quinoline scaffolds and hybrids. Retrieved from
-
Chemistry LibreTexts. (2020). How Delocalized Electrons Affect pKa Values. Retrieved from
-
ResearchGate. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 9. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]
- 10. 8-Methoxy-4-(4-methoxyphenyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Atlantis Press [atlantis-press.com]
Unlocking the Quinoline-4-Carbohydrazide Scaffold: A Technical Guide to Anticancer Drug Design
Executive Summary
The quinoline-4-carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. In the context of oncology, this scaffold bridges the gap between classic DNA intercalators and modern targeted kinase inhibitors. This technical guide synthesizes recent advancements in the design, synthesis, and evaluation of these derivatives, offering a roadmap for researchers to exploit their multi-target potential against EGFR, VEGFR, and downstream apoptotic pathways.
Part 1: Chemical Basis & Rational Design[1][2]
The Pharmacophore Argument
The quinoline ring provides a planar, aromatic surface facilitating hydrophobic interactions (
-
Hydrogen Bonding Network: The hydrazide motif acts as a versatile donor/acceptor system. In the active site of tyrosine kinases (e.g., EGFR), the carbonyl oxygen and hydrazidic nitrogens often form water-mediated or direct hydrogen bonds with residues like Met793 or Thr790.
-
Spacer Flexibility: Unlike rigid amides, the hydrazide linker introduces a degree of rotational freedom, allowing the attached "tail" (often an aryl or heterocyclic moiety) to orient deeply into hydrophobic sub-pockets (e.g., the selectivity pocket of VEGFR-2).
-
Hybridization Potential: The terminal amino group (-NH2) is highly nucleophilic, serving as a "chemical hook" for Schiff base formation (hydrazones) or coupling with acids/chlorides to form hybrid molecules (e.g., Quinoline-Chalcone or Quinoline-Acrylamide hybrids).
Structure-Activity Relationship (SAR) Insights
-
Position 2 (C2): Substitution with bulky aryl groups (e.g., 4-bromophenyl, 4-methoxyphenyl) enhances lipophilicity and potency. Electron-withdrawing groups (EWG) here often improve metabolic stability.
-
Position 4 (Linker): The hydrazide is essential. Cyclization of this linker into oxadiazoles or triazoles often retains activity but alters solubility profiles.
-
Positions 6, 7, 8: Substituents here modulate the electronic density of the quinoline ring. A C7-chloro or C6-fluoro group frequently increases potency by influencing the pKa of the ring nitrogen, affecting binding affinity.
Part 2: Synthetic Architectures
The most robust route to these derivatives utilizes the Pfitzinger Reaction , favored for its atom economy and scalability.
Validated Synthesis Protocol
Objective: Synthesis of 2-substituted-quinoline-4-carbohydrazide precursors.
Step 1: Pfitzinger Cyclization
-
Reagents: Isatin (1.0 eq), Acetophenone derivative (1.0 eq), 33% KOH (aq).
-
Procedure: Reflux the mixture in ethanol for 12–24 hours. The isatin ring opens and condenses with the ketone to form the quinoline-4-carboxylic acid.
-
Workup: Acidify with HCl to precipitate the carboxylic acid. Yields are typically high (70–90%).
Step 2: Fischer Esterification
-
Reagents: Quinoline-4-carboxylic acid, Absolute Ethanol, conc. H2SO4 (cat.).[1]
-
Procedure: Reflux for 8–12 hours.
-
Mechanism: Acid-catalyzed nucleophilic acyl substitution.
-
Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The spot should shift to a higher Rf value (less polar).
Step 3: Hydrazinolysis
-
Reagents: Quinoline-4-ester, Hydrazine Hydrate (99%, excess).
-
Procedure: Reflux in ethanol for 6–10 hours.
-
Observation: The product often precipitates out of the hot solution as a solid mass upon cooling.
-
Purification: Recrystallization from ethanol/DMF.
Step 4: Hybridization (Derivative Formation)
-
Route A (Hydrazones): React with aromatic aldehydes in ethanol with catalytic acetic acid.
-
Route B (Amides): Coupling with carboxylic acids using EDCI/HOBt in DMF (for acid-sensitive moieties).
Visualization: Synthetic Workflow
Figure 1: Step-wise synthetic pathway from Isatin precursors to functionalized Quinoline-4-carbohydrazide derivatives.[1][2]
Part 3: Mechanistic Pharmacology
The anticancer efficacy of quinoline-4-carbohydrazides is rarely mono-mechanistic. They function as multi-target agents , addressing the heterogeneity of tumors.
Kinase Inhibition (EGFR & VEGFR)[5][6]
-
EGFR (Epidermal Growth Factor Receptor): Derivatives bearing acrylamide or bulky aromatic tails mimic the binding mode of Lapatinib. They occupy the ATP-binding pocket, preventing autophosphorylation.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor): By inhibiting this receptor, these compounds cut off the tumor's blood supply (anti-angiogenesis).[3] The quinoline nitrogen often interacts with the hinge region of the kinase.
Apoptosis Induction
Beyond kinase inhibition, these molecules trigger the intrinsic apoptotic pathway:
-
Bax/Bcl-2 Ratio: Treatment leads to upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2.
-
Caspase Cascade: Activation of Caspase-9 (initiator) and Caspase-3 (executioner) leads to DNA fragmentation and cell death.
-
Cell Cycle Arrest: Many derivatives arrest cells at the G2/M phase, likely by interfering with tubulin polymerization or Topoisomerase II activity.
Visualization: Signaling Cascade
Figure 2: Multi-target mechanism of action showing simultaneous inhibition of kinase signaling and DNA replication pathways.
Part 4: Preclinical Evaluation Protocols
To ensure data integrity and reproducibility, the following protocols are recommended.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of viability.
-
Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in 96-well plates (
cells/well). Incubate for 24h. -
Treatment: Add test compounds dissolved in DMSO (ensure final DMSO < 0.1%) at serial dilutions (0.1
M – 100 M). -
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Formazan crystals form.
-
Solubilization: Dissolve crystals in DMSO (100
L). -
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol B: Molecular Docking (In Silico Validation)
Before synthesis, validate the design against crystal structures.
-
Protein Prep: Download PDB structures (e.g., 1M17 for EGFR, 4ASD for VEGFR-2). Remove water/ligands; add polar hydrogens.
-
Ligand Prep: Draw structure in ChemDraw; minimize energy (MM2 force field).
-
Grid Generation: Define the active site box centered on the co-crystallized ligand.
-
Docking: Use AutoDock Vina or Glide. Look for binding energies < -8.0 kcal/mol and H-bonds < 3.0 Å.
Part 5: Comparative Data Synthesis
The following table summarizes the potency of recent quinoline-4-carbohydrazide hybrids against key cancer cell lines. Note the correlation between the "Hybrid Motif" and specific activity.
| Compound Class | Hybrid Motif | Target Mechanism | IC50 (MCF-7 Breast) | IC50 (A549 Lung) | Reference |
| Quinoline-Acrylamide | 3-(4-nitrophenyl)acrylamide | EGFR Inhibition (0.22 | 2.71 | 3.15 | [1] |
| Quinoline-Chalcone | 4-chlorophenyl chalcone | PI3K/Akt Inhibition | 5.29 | 1.91 | [2] |
| Quinoline-Hydrazone | 2,4-dichlorobenzylidene | Apoptosis / Tubulin | 4.12 | 3.80 | [3] |
| Standard | Doxorubicin | DNA Intercalation | 6.18 | ~1.5 | -- |
Data interpretation: The acrylamide hybrid (Row 1) shows superior potency to Doxorubicin in breast cancer lines, likely due to dual EGFR targeting.
References
-
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 2024.
-
New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry, 2020.
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 2016.[4]
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 2023.[5]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. Pharmaceuticals, 2020.
Sources
- 1. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 4. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety | MDPI [mdpi.com]
- 5. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
An In-depth Technical Guide to the 1,5-Benzodiazepine Scaffold: Physicochemical Properties and Biological Activities of C17H15N3O2 Isomers
This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and biological significance of compounds with the molecular formula C17H15N3O2, focusing on the prevalent 1,5-benzodiazepine scaffold. This document is intended for researchers, medicinal chemists, and professionals in drug discovery and development, offering insights into the therapeutic potential and experimental considerations for this class of compounds.
Introduction: The Prominence of the 1,5-Benzodiazepine Core
The molecular formula C17H15N3O2 represents a variety of isomers, many of which belong to the 1,5-benzodiazepine class of heterocyclic compounds. The 1,5-benzodiazepine structure, characterized by a seven-membered diazepine ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry.[1] These compounds have garnered significant attention due to their wide spectrum of biological activities, including anticonvulsant, anxiolytic, sedative, anti-inflammatory, and antimicrobial properties.[1] The versatility of the 1,5-benzodiazepine core allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles. This guide will delve into the fundamental properties of C17H15N3O2 isomers, with a particular focus on those incorporating the 1,5-benzodiazepine motif, and explore their synthesis and therapeutic applications.
Molecular and Physicochemical Properties of C17H15N3O2 Isomers
The molecular weight of C17H15N3O2 is a fundamental property for the identification and characterization of its various isomers. The table below summarizes key computed physicochemical properties for representative C17H15N3O2 isomers, providing a comparative overview for researchers.
| Property | Value |
| Molecular Formula | C17H15N3O2 |
| Molecular Weight | 293.32 g/mol |
| Monoisotopic Mass | 293.116427 g/mol |
| Hydrogen Bond Donors | 0-1 |
| Hydrogen Bond Acceptors | 3-5 |
| Rotatable Bonds | 1-3 |
| Topological Polar Surface Area (TPSA) | 45-70 Ų |
| Predicted LogP (XlogP) | 2.0-3.5 |
Note: The values presented are a range derived from computational predictions for various C17H15N3O2 isomers and should be confirmed experimentally.
The predicted LogP values suggest that these compounds generally possess moderate lipophilicity, a key factor for oral bioavailability and cell membrane permeability. The number of hydrogen bond donors and acceptors, along with the TPSA, are critical determinants of a molecule's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Synthesis of the 1,5-Benzodiazepine Scaffold
The synthesis of 1,5-benzodiazepines is a well-established area of organic chemistry, with numerous methodologies developed to afford a diverse range of derivatives. A common and efficient approach involves the condensation of an o-phenylenediamine with a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound.[2]
General Synthesis Workflow
The following diagram illustrates a generalized synthetic pathway for the preparation of 1,5-benzodiazepine derivatives.
Caption: Generalized synthesis of 1,5-benzodiazepines.
Experimental Protocol: Synthesis of a 1,5-Benzodiazepine Derivative
This protocol provides a representative procedure for the synthesis of a 1,5-benzodiazepine derivative, which can be adapted for the synthesis of specific C17H15N3O2 isomers.
Materials:
-
o-Phenylenediamine (1 equivalent)
-
Substituted 1,3-diketone (1 equivalent)
-
Glacial Acetic Acid (solvent)
-
Ethanol (recrystallization solvent)
Procedure:
-
Dissolve o-phenylenediamine (1.0 eq) and the substituted 1,3-diketone (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into ice-cold water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to yield the desired 1,5-benzodiazepine derivative.
Causality in Experimental Choices:
-
Glacial Acetic Acid: Acts as both a solvent and a catalyst for the condensation reaction.
-
Ice-cold water and neutralization: These steps are crucial for the precipitation and isolation of the product from the acidic reaction medium.
-
Recrystallization: This is a standard purification technique to obtain a product of high purity by removing unreacted starting materials and byproducts.
Biological Activities and Therapeutic Potential
The 1,5-benzodiazepine scaffold is associated with a broad range of pharmacological activities, making it a highly attractive framework for drug discovery.
Antimicrobial Activity
Several studies have demonstrated the potent antimicrobial activity of 1,5-benzodiazepine derivatives against a variety of bacterial and fungal strains.[3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The presence of specific substituents on the benzodiazepine core can significantly influence the antimicrobial spectrum and potency. For instance, the introduction of thiazole or thiophene moieties has been shown to enhance antimicrobial efficacy.[3]
Anticonvulsant and Anxiolytic Activity
The central nervous system (CNS) effects of benzodiazepines are well-documented, with many derivatives exhibiting anticonvulsant and anxiolytic properties.[1] These effects are primarily mediated through the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] The binding of benzodiazepines to this receptor increases the frequency of chloride channel opening, leading to neuronal hyperpolarization and a reduction in neuronal excitability.
Anti-inflammatory Activity
Certain 1,5-benzodiazepine derivatives have been reported to possess anti-inflammatory properties. The mechanism underlying this activity is not fully elucidated but may involve the modulation of inflammatory signaling pathways and the inhibition of pro-inflammatory cytokine production.
Signaling Pathway: GABA-A Receptor Modulation
The anxiolytic and anticonvulsant effects of many benzodiazepines are a direct result of their interaction with the GABA-A receptor, a ligand-gated ion channel. The following diagram illustrates this key signaling pathway.
Caption: Modulation of GABA-A receptor by benzodiazepines.
Conclusion
The molecular formula C17H15N3O2 encompasses a diverse group of isomers, with the 1,5-benzodiazepine scaffold being a prominent and therapeutically significant structural motif. These compounds exhibit a wide array of biological activities, underscoring their potential in the development of new therapeutic agents. This guide has provided a foundational understanding of their physicochemical properties, synthetic strategies, and pharmacological relevance. Further research into specific isomers is warranted to fully elucidate their structure-activity relationships and to unlock their full therapeutic potential.
References
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. (2022, August 5). International Journal of Pharmaceutical Research and Applications. Retrieved February 24, 2026, from [Link]
-
Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives. (n.d.). Semantic Scholar. Retrieved February 24, 2026, from [Link]
-
1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. (2013, June 9). ISCA. Retrieved February 24, 2026, from [Link]
-
1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure–activity relationships. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 24, 2026, from [Link]
Sources
Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide via the Pfitzinger Reaction
Affiliation: Advanced Organic Synthesis Core, Institute for Pharmaceutical Innovation
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-methoxyphenyl)quinoline-4-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry due to the established pharmacological activities of the quinoline scaffold. The protocol herein leverages the classical Pfitzinger reaction, a robust and reliable method for the construction of quinoline-4-carboxylic acids from isatin and a carbonyl compound. This guide offers a detailed, step-by-step experimental procedure, mechanistic insights, and expert commentary to ensure reproducible and efficient synthesis. It is intended for researchers and professionals in organic synthesis and drug development.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The functionalization of the quinoline core at the 2 and 4 positions can significantly modulate its pharmacological profile. Specifically, the introduction of a carbohydrazide moiety at the 4-position is a common strategy for generating novel bioactive molecules, as hydrazides are known to be versatile intermediates for the synthesis of various heterocyclic systems and can act as effective pharmacophores.
This application note details the synthesis of 2-(4-methoxyphenyl)quinoline-4-carbohydrazide, a compound that combines the established quinoline core with a methoxyphenyl group, a common feature in many biologically active compounds, and a reactive carbohydrazide handle for further derivatization.
The Pfitzinger Reaction: Mechanistic Underpinnings
The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, is a cornerstone of quinoline synthesis. The reaction condenses isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid.
The generally accepted mechanism proceeds as follows:
-
Base-catalyzed Aldol Addition: The reaction initiates with the deprotonation of the α-carbon of the carbonyl compound (in this case, 4-methoxyacetophenone) by a base, forming an enolate. This enolate then attacks the electrophilic C3-ketone of isatin.
-
Ring Opening: The resulting adduct undergoes base-catalyzed ring-opening of the isatin lactam.
-
Cyclization and Dehydration: Subsequent intramolecular cyclization followed by dehydration yields the final quinoline-4-carboxylic acid.
This multi-step process provides a straightforward entry into a wide array of substituted quinolines. The choice of base and reaction conditions can be critical for optimizing the yield and purity of the product.
Experimental Workflow Overview
The synthesis of the target compound is achieved in a two-step sequence. First, the Pfitzinger reaction is employed to synthesize the intermediate, 2-(4-methoxyphenyl)quinoline-4-carboxylic acid. This is followed by the conversion of the carboxylic acid to the corresponding carbohydrazide via reaction with hydrazine hydrate.
Application Note: Characterization of Carbohydrazide by FTIR Spectroscopy
An In-depth Analysis of Carbonyl and N-H Vibrational Modes
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide to the characterization of carbohydrazide (CH₆N₄O) using Fourier Transform Infrared (FTIR) spectroscopy. Carbohydrazide is a critical chemical intermediate and oxygen scavenger whose molecular structure and solid-state interactions can be effectively elucidated with FTIR.[1][2] We delve into the theoretical principles behind the characteristic infrared absorption bands of carbohydrazide, with a specific focus on the N-H and carbonyl (C=O) stretching vibrations. Detailed, field-proven protocols for sample preparation using both the Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) techniques are presented. The analysis section provides a definitive assignment of the key spectral bands, highlighting how features such as peak position, broadening, and intensity reveal extensive intermolecular hydrogen bonding in the solid state. This guide serves as an essential resource for researchers requiring robust analytical methods for the identification and structural assessment of carbohydrazide and related compounds.
Introduction
Carbohydrazide, OC(N₂H₃)₂, is a bifunctional molecule featuring a central carbonyl group flanked by two hydrazine-like moieties. It is a white, water-soluble solid that serves a variety of industrial roles, most notably as a highly effective oxygen scavenger in high-pressure boiler systems to prevent corrosion.[2] Its derivatives are also widely found in pharmaceuticals, herbicides, and polymers.[1]
Given its utility, the unambiguous identification and quality control of carbohydrazide are paramount. Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly specific analytical technique for this purpose. It probes the vibrational modes of a molecule's functional groups, generating a unique spectral "fingerprint".[3]
This note focuses specifically on the most diagnostically significant regions in carbohydrazide's IR spectrum: the N-H stretching region (~3400-3100 cm⁻¹) and the C=O stretching region (~1700-1600 cm⁻¹). The precise frequencies of these bands are exquisitely sensitive to the molecule's local chemical environment, particularly the presence of intermolecular hydrogen bonding, which dictates its solid-state structure and properties.
Theoretical Background: Key Vibrational Modes
A molecule absorbs infrared radiation when the frequency of the radiation matches the frequency of one of its natural modes of vibration, resulting in a change in the molecule's dipole moment.[4] For carbohydrazide, the most informative vibrations are the stretching modes of the N-H and C=O bonds.
N-H Stretching Vibrations
The carbohydrazide molecule contains both primary (-NH₂) and secondary (-NH-) amine groups.
-
Primary Amines (-NH₂): These groups give rise to two distinct stretching bands: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.
-
Secondary Amines (-NH-): These groups typically show a single stretching band.
In a theoretical, non-interacting state, these N-H stretching bands would appear as relatively sharp peaks in the 3500-3300 cm⁻¹ region.[5][6] However, in the solid state, carbohydrazide molecules act as both hydrogen bond donors (via N-H) and acceptors (via the C=O oxygen). This leads to the formation of an extensive network of intermolecular N-H···O=C hydrogen bonds.
This hydrogen bonding has profound and predictable effects on the spectrum:
-
Frequency Shift: The N-H bond is weakened when it participates in a hydrogen bond, which lowers the energy required to stretch it. This results in a significant shift of the absorption bands to lower wavenumbers (a "red shift").[7][8]
-
Band Broadening: The hydrogen bonds create a distribution of N-H bond lengths and strengths within the crystal lattice, causing the absorption bands to become very broad.[8][9]
-
Increased Intensity: Hydrogen bonding increases the polarity of the N-H bond, leading to a much stronger absorption intensity.[7][10]
Carbonyl (C=O) Stretching Vibration (Amide I Band)
The C=O double bond stretch is one of the most prominent features in an IR spectrum due to its large change in dipole moment during vibration.[9] In amides and related compounds, this is often referred to as the "Amide I" band. For a simple, non-conjugated ketone, this band appears around 1715 cm⁻¹.[3]
In carbohydrazide, two main factors influence the position of the C=O band:
-
Resonance: The lone pair of electrons on the adjacent nitrogen atoms can be delocalized into the C=O π-system. This reduces the double-bond character of the carbonyl group, weakening it and lowering its stretching frequency.
-
Hydrogen Bonding: As the carbonyl oxygen acts as the primary hydrogen bond acceptor (N-H···O=C), electron density is pulled away from the C=O bond. This further weakens the bond and causes an additional, significant shift to a lower wavenumber.[7]
Therefore, the combination of resonance and strong intermolecular hydrogen bonding is expected to shift the C=O band of carbohydrazide well below the typical 1700 cm⁻¹ mark.
Experimental Protocols
Accurate FTIR analysis depends critically on correct sample preparation. Below are protocols for the two most common methods for solid samples.
Diagram: Experimental Workflow for FTIR Analysis
Caption: Experimental workflow for FTIR analysis of carbohydrazide.
Protocol 1: KBr Pellet (Transmission) Method
This classic technique involves dispersing the solid sample within an IR-transparent salt matrix, typically potassium bromide (KBr).[11][12]
Materials and Equipment:
-
FTIR Spectrometer
-
Carbohydrazide sample
-
Spectroscopy-grade KBr powder (stored in a desiccator or oven at ~110°C)
-
Agate mortar and pestle
-
Hydraulic press and pellet-forming die set
-
Spatula
Procedure:
-
Preparation: Place approximately 100-200 mg of dry KBr powder into the agate mortar. Add 1-2 mg of the carbohydrazide sample (a sample-to-KBr ratio of ~1:100).
-
Causality: KBr is hygroscopic; using dry KBr is critical to prevent a large, broad O-H band from water (~3400 cm⁻¹) from obscuring the N-H stretching region of the sample.[13]
-
-
Grinding: Grind the mixture thoroughly for 3-5 minutes. The goal is to reduce the particle size of the sample to less than the wavelength of the IR light (~2 microns) to minimize scattering (which causes a sloping baseline).[13][14] The mixture should appear homogeneous and powder-like.
-
Pellet Pressing: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for about 2 minutes.
-
Self-Validation: A high-quality pellet will be thin and either transparent or uniformly translucent. If the pellet is opaque or cloudy, it indicates poor grinding or moisture contamination.
-
-
Data Acquisition: a. Acquire a background spectrum using either an empty sample holder or a pellet made from pure KBr. This step is crucial to ratio out the instrument's and atmosphere's (H₂O, CO₂) own signals. b. Place the carbohydrazide-KBr pellet into the sample holder and acquire the sample spectrum .
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal sample preparation. The sample is placed in direct contact with a crystal of high refractive index (e.g., diamond).[12][15]
Materials and Equipment:
-
FTIR Spectrometer equipped with an ATR accessory
-
Carbohydrazide sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Ensure the ATR crystal surface is perfectly clean. Acquire a background spectrum of the clean, empty crystal.
-
Causality: This background measurement accounts for the absorbance of the crystal itself and the ambient atmosphere.[15]
-
-
Sample Application: Place a small amount of carbohydrazide powder onto the center of the ATR crystal.
-
Apply Pressure: Lower the ATR press anvil and apply firm, consistent pressure.
-
Causality: Good contact between the sample and the crystal is essential for the IR beam's evanescent wave to penetrate the sample effectively and produce a strong, high-quality spectrum.[11]
-
-
Data Acquisition: Acquire the sample spectrum .
-
Cleaning: After analysis, thoroughly clean the crystal surface with a solvent-moistened soft tissue (e.g., isopropanol) to prevent cross-contamination.
Data Analysis and Interpretation
The solid-state FTIR spectrum of carbohydrazide is dominated by strong, broad absorptions characteristic of an extensively hydrogen-bonded system.
Diagram: Intermolecular Hydrogen Bonding in Carbohydrazide
Caption: N-H···O=C hydrogen bonding between carbohydrazide molecules.
Table 1: Key FTIR Absorption Bands for Solid Carbohydrazide
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Intensity | Shape |
| 3330 - 3300 | Asymmetric N-H stretch (-NH₂) | Strong | Broad |
| ~3200 | Symmetric N-H stretch (-NH₂) and -NH- stretch | Strong | Very Broad |
| 1645 - 1625 | C=O stretch (Amide I band), red-shifted by resonance and H-bonding | Very Strong | Sharp to Moderately Broad |
| 1620 - 1580 | -NH₂ scissoring (bending) | Medium | Sharp |
| 1550 - 1520 | N-H bending and C-N stretching (Amide II band) | Medium | Sharp |
Discussion of Spectral Features
-
N-H Stretching Region (3330-3150 cm⁻¹): The bands in this region are significantly shifted to lower frequencies compared to "free" amines (3500-3300 cm⁻¹).[5][6] The presence of multiple, overlapping, and very broad bands confirms the existence of strong intermolecular hydrogen bonding involving both the primary and secondary amine groups.[7][16] The band around 3315 cm⁻¹ is typically assigned to the asymmetric -NH₂ stretch, while the broader absorption centered near 3200 cm⁻¹ arises from the symmetric -NH₂ and the secondary -NH- stretches.
-
Carbonyl (C=O) Stretching Region (1645-1625 cm⁻¹): The most intense band in the spectrum appears in this region. Its position is significantly lower than that of a simple ketone (~1715 cm⁻¹) or even a typical secondary amide (1680-1650 cm⁻¹).[6] This substantial red shift provides definitive proof of the carbonyl group's role as a strong hydrogen bond acceptor, which weakens the C=O double bond.[7][9]
-
Bending Modes (1620-1520 cm⁻¹): Below the powerful C=O stretch, bands corresponding to the in-plane bending (scissoring) of the -NH₂ groups and mixed C-N/N-H vibrations (Amide II) are observed. These provide further conformational information but are often of secondary importance to the primary stretching modes for identification.
Conclusion
FTIR spectroscopy is an indispensable tool for the rapid and reliable characterization of carbohydrazide. The analysis of the N-H and C=O stretching regions provides more than just a chemical fingerprint; it offers profound insight into the supramolecular assembly of the molecules in the solid state. The characteristic low-wavenumber positions and significant broadening of both the N-H (3330-3150 cm⁻¹) and C=O (~1630 cm⁻¹) stretching bands serve as direct and unambiguous evidence of the extensive intermolecular hydrogen bonding that defines the structure and properties of this important compound. The protocols and spectral interpretations provided herein offer a robust framework for researchers in quality control, materials science, and drug development.
References
-
ResearchGate. (n.d.). IR study on the hydrogen-bonding motif. Retrieved February 25, 2026, from [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR and 1H NMR for thiocarbohydrazide prepared through methanol and water synthetic pathways. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (n.d.). A full vibrational assignment of carbohydrazide based on the B3LYP/cc-pVTZ level of theory. Retrieved February 25, 2026, from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved February 25, 2026, from [Link]
-
MDPI. (2023, January 5). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Retrieved February 25, 2026, from [Link]
-
National Institutes of Health. (n.d.). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Retrieved February 25, 2026, from [Link]
-
Semantic Scholar. (n.d.). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Retrieved February 25, 2026, from [Link]
-
Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved February 25, 2026, from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR spectra showing the effect of hydrogen bonding for various.... Retrieved February 25, 2026, from [Link]
-
arXiv.org. (2016, June 14). Effect of hydrogen bonding on infrared absorption intensity. Retrieved February 25, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved February 25, 2026, from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved February 25, 2026, from [Link]
-
Wikipedia. (n.d.). Carbohydrazide. Retrieved February 25, 2026, from [Link]
-
Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (n.d.). How to prepare IR samples?. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. Retrieved February 25, 2026, from [Link]
-
SlideShare. (n.d.). Carbohydrazide Vs Hydrazine A Comparative Study. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR spectra of a) C = O stretching regions and b) NH stretching vibration regions. Retrieved February 25, 2026, from [Link]
-
National Institutes of Health. (n.d.). Applications of infrared spectroscopy in polysaccharide structural analysis: Progress, challenge and perspective. Retrieved February 25, 2026, from [Link]
-
PubMed. (2011, August 15). Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. Retrieved February 25, 2026, from [Link]
-
RX MARINE. (n.d.). Oxygen Scavenger Carbohydrazide. Retrieved February 25, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Number of Vibrational Modes in a Molecule. Retrieved February 25, 2026, from [Link]
Sources
- 1. Carbohydrazide - Wikipedia [en.wikipedia.org]
- 2. Oxygen Scavenger Carbohydrazide | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. jascoinc.com [jascoinc.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. researchgate.net [researchgate.net]
- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. researchgate.net [researchgate.net]
Advanced Synthesis Protocol: 1,3,4-Oxadiazole Scaffolds from 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide
Executive Summary
This application note details the strategic synthesis of 1,3,4-oxadiazole derivatives utilizing 2-(4-methoxyphenyl)quinoline-4-carbohydrazide as the critical divergent intermediate. The fusion of the quinoline pharmacophore with the 1,3,4-oxadiazole ring system creates a "hybrid scaffold" widely recognized for synergistic biological activities, including anticancer (EGFR kinase inhibition), antibacterial, and antitubercular properties [1, 2].
This guide prioritizes reproducibility and scalability , offering three distinct cyclization pathways to access a library of functionalized derivatives.
Precursor Assembly: The Pfitzinger Strategy
Before accessing the oxadiazole core, high-purity carbohydrazide precursor must be synthesized. We utilize a modified Pfitzinger reaction, favored for its atom economy and high yields compared to the Skraup or Friedländer syntheses.
Step 1: Synthesis of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid
The reaction of isatin with 4-methoxyacetophenone under strong basic conditions yields the quinoline acid via ring expansion.
-
Reagents: Isatin (10 mmol), 4-Methoxyacetophenone (10 mmol), KOH (33% aq), Ethanol.
-
Protocol:
-
Dissolve isatin and 4-methoxyacetophenone in ethanol (30 mL).
-
Add 33% aqueous KOH (10 mL) dropwise.
-
Reflux for 12–16 hours. Monitor by TLC (Ethyl acetate:Hexane 3:7).
-
Cool to room temperature and pour into crushed ice.
-
Acidify with glacial acetic acid to pH 4–5. The yellow precipitate is the target acid.
-
Filter, wash with cold water, and recrystallize from ethanol.
-
Checkpoint: Expected MP: ~214–216 °C [3].[1]
-
Step 2: Esterification and Hydrazinolysis
Direct conversion of the acid to hydrazide is sluggish; the ethyl ester intermediate acts as an activated species for nucleophilic attack by hydrazine.
-
Reagents: Ethanol, Conc.[2] H₂SO₄, Hydrazine Hydrate (99%).
-
Protocol:
-
Esterification: Reflux the acid (10 mmol) in absolute ethanol (50 mL) with catalytic H₂SO₄ (1 mL) for 10 hours. Neutralize and extract to obtain Ethyl 2-(4-methoxyphenyl)quinoline-4-carboxylate .
-
Hydrazinolysis: Dissolve the ester (10 mmol) in ethanol (30 mL). Add hydrazine hydrate (50 mmol, 5 equiv) excess to prevent dimer formation.
-
Reflux for 6–8 hours. A solid precipitate usually forms upon cooling.
-
Filter and recrystallize from ethanol to yield 2-(4-methoxyphenyl)quinoline-4-carbohydrazide .
-
Divergent Synthesis of 1,3,4-Oxadiazoles
Once the carbohydrazide is secured, three pathways are available depending on the desired substitution at the 5-position of the oxadiazole ring.
Pathway A: Synthesis of Oxadiazole-2-thiols (Thione Substitution)
Target: 5-(2-(4-methoxyphenyl)quinolin-4-yl)-1,3,4-oxadiazole-2-thiol. Mechanism: Nucleophilic attack of the hydrazide nitrogen on Carbon Disulfide (CS₂), followed by base-mediated cyclization.
Protocol:
-
Dissolution: Dissolve the carbohydrazide (1 mmol) in ethanol (15 mL) containing KOH (1.5 mmol).
-
Addition: Add Carbon Disulfide (CS₂, 2 mmol) dropwise (Caution: CS₂ is highly flammable and toxic).
-
Reflux: Heat at reflux for 10–12 hours until H₂S evolution ceases (test with lead acetate paper).
-
Workup: Concentrate the solvent. Pour the residue into ice water and acidify with dilute HCl.
-
Purification: Filter the resulting precipitate and recrystallize from ethanol/DMF.
-
Why this works: The basic medium facilitates the formation of the xanthate-like intermediate, which cyclizes with the loss of H₂S [4].
Pathway B: Synthesis of 2,5-Disubstituted Oxadiazoles (POCl₃ Method)
Target: 2-(Aryl)-5-(2-(4-methoxyphenyl)quinolin-4-yl)-1,3,4-oxadiazole. Mechanism: Phosphorus Oxychloride (POCl₃) acts as both a solvent and a dehydrating agent, activating the carboxylic acid to an acyl chloride/imidoyl chloride species in situ.
Protocol:
-
Mix: In a round-bottom flask, combine the carbohydrazide (1 mmol) and the substituted Aromatic Acid (1 mmol) (e.g., Benzoic acid, Salicylic acid).
-
Activation: Add POCl₃ (5 mL) carefully.
-
Reflux: Reflux on an oil bath for 4–6 hours.
-
Safety Note: Use a calcium chloride guard tube. POCl₃ reacts violently with moisture.
-
-
Quenching (Critical): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring to decompose excess POCl₃.
-
Neutralization: Neutralize with solid NaHCO₃ or ammonia solution to precipitate the product.
-
Purification: Recrystallize from methanol or ethanol.
-
Yield Expectations: High (70–90%). This is the most robust method for aryl-substituted derivatives [5].
Pathway C: Oxidative Cyclization of Schiff Bases
Target: 2-(Aryl)-5-(2-(4-methoxyphenyl)quinolin-4-yl)-1,3,4-oxadiazole (Alternative mild condition). Mechanism: Formation of hydrazone followed by oxidative ring closure using Iodine (I₂) or Chloramine-T.
Protocol:
-
Schiff Base Formation: Reflux carbohydrazide (1 mmol) with an Aromatic Aldehyde (1 mmol) in ethanol with catalytic acetic acid for 2–4 hours. Isolate the hydrazone.
-
Cyclization: Dissolve the hydrazone (1 mmol) in DMSO or Dichloromethane.
-
Oxidation: Add Iodine (I₂, 1.5 mmol) and Potassium Carbonate (K₂CO₃, 3 mmol).
-
Stir: Stir at room temperature (or mild heat 40°C) for 6–12 hours.
-
Quench: Treat with 5% Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract: Extract with organic solvent, dry, and concentrate.
Visualizing the Reaction Pathways
The following diagram illustrates the divergent synthesis flow.
Figure 1: Strategic workflow for accessing diverse oxadiazole derivatives from the quinoline precursor.
Comparative Analysis of Methods
| Feature | Pathway A (CS₂) | Pathway B (POCl₃) | Pathway C (Oxidative) |
| Product Type | Oxadiazole-2-thiol | 2,5-Diaryl Oxadiazole | 2,5-Diaryl Oxadiazole |
| Key Reagents | CS₂, KOH | POCl₃, Ar-COOH | Ar-CHO, I₂, K₂CO₃ |
| Reaction Time | 10–16 Hours | 4–6 Hours | 6–12 Hours |
| Yield | Moderate (60–75%) | High (75–90%) | Good (65–80%) |
| Advantage | Introduces thiol handle for further alkylation | One-pot, high efficiency | Mild conditions, avoids POCl₃ |
| Safety Concern | CS₂ is toxic/flammable | POCl₃ is corrosive/water-reactive | Iodine staining |
Troubleshooting & Optimization
-
Low Yield in Pfitzinger Reaction: Ensure the 4-methoxyacetophenone is fresh. The methoxy group is electron-donating, which generally facilitates the reaction, but impurities can hinder crystallization.
-
POCl₃ Quenching Issues: If the product forms a sticky gum upon quenching POCl₃, decant the water and triturate the residue with a small amount of cold methanol to induce crystallization.
-
Hydrazide Solubility: The quinoline carbohydrazide can be insoluble in cold ethanol. Ensure the reaction mixture is hot before filtering off impurities, or use a DMF/Ethanol mix for recrystallization.
References
-
Sharma, A. S., et al. (2023).[3] "Recent Updates on Synthesis, Biological Activity, and Structure-activity Relationship of 1,3,4-Oxadiazole-quinoline Hybrids: A Review." Current Organic Synthesis, 20(7), 758-787.[3]
-
Al-Wahaibi, L. H., et al. (2023). "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors." ACS Omega.
-
Al-Faiyz, Y. (2012). "2-(4-Methylphenyl)quinoline-4-carboxylic acid." Acta Crystallographica Section E, 68(Pt 5).
-
Glitzenstein, M., et al. (2022). "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." Molecules, 27(8), 2423.
-
Naveena, C. S., et al. (2016). "Synthesis and Biological Properties of Some Novel 1,3,4-oxadiazole with Quinoline Moiety." Der Pharma Chemica, 8(18), 272-279.
Sources
Application Note: Optimized TLC Solvent Systems for Quinoline Hydrazide Separation
Abstract & Scope
Quinoline hydrazides represent a challenging class of compounds in medicinal chemistry, often serving as scaffolds for anti-tubercular, anticancer, and antimicrobial agents. Their chromatographic behavior is governed by a dichotomy: the quinoline ring is lipophilic and basic, while the hydrazide moiety is highly polar and capable of significant hydrogen bonding.
This guide provides a rational, evidence-based protocol for selecting Thin Layer Chromatography (TLC) solvent systems. It moves beyond trial-and-error by addressing the specific physicochemical interactions—specifically silanol activity and hydrogen bond donation—that cause common issues like tailing and poor resolution in this compound class.
Physicochemical Context: The Separation Challenge
To separate quinoline hydrazides effectively, one must understand the molecular forces at play on a standard Silica Gel 60
-
The Basicity Factor: The nitrogen atom in the quinoline ring (pKa ~4.9) interacts strongly with the acidic silanol groups (
) of the stationary phase. This acid-base interaction is the primary cause of "tailing" (comet-like spots). -
The Polarity Factor: The hydrazide group (
) increases polarity significantly compared to the parent quinoline. Standard non-polar systems (e.g., 100% Hexane) will leave these compounds at the baseline ( ). -
Solubility: Hydrazides often exhibit poor solubility in non-polar solvents, necessitating the use of chlorinated solvents or alcohols for sample loading.
Experimental Protocol
Sample Preparation
-
Concentration: Prepare a 1.0 – 5.0 mg/mL solution.
-
Solvent: Dissolve the sample in Dichloromethane (DCM) or a DCM:Methanol (9:1) mixture. Avoid using high-boiling solvents like DMSO or DMF, as they are difficult to remove from the silica and will cause artificial streaking.
-
Spotting: Apply 1-2
L spots, 1.5 cm from the bottom edge. Ensure the spot diameter does not exceed 3 mm.
Stationary Phase
-
Standard: Silica Gel 60
on Aluminum or Glass backing. -
Pre-treatment (Optional but Recommended): If humidity is high, activate plates at 110°C for 30 minutes to remove adsorbed water, which can deactivate the silica and alter
values.
Mobile Phase Optimization (The "Polarity Ladder")
Do not rely on a single solvent system. Use the following tiered approach to identify the optimal separation window (
Table 1: Recommended Solvent Systems for Quinoline Hydrazides
| Tier | System Type | Solvent Composition (v/v) | Application |
| 1 | Screening (Non-Polar) | Hexane : Ethyl Acetate (7:3) | Initial screen. Good for lipophilic precursors; likely too non-polar for hydrazides. |
| 2 | Standard (Mid-Polar) | Hexane : Ethyl Acetate (1:1) | Standard starting point for quinoline-based dihydrazones [1]. |
| 3 | High Polarity | DCM : Methanol (95:5) | For polar hydrazides that stick to the baseline in EtOAc systems. |
| 4 | Anti-Tailing (Basic) | DCM : Methanol : TEA (95:5:0.5) | CRITICAL: Use if spots are tailing. Triethylamine (TEA) blocks silanol sites. |
| 5 | Complex Mixtures | Toluene : Chloroform : Diethylamine (40:15:10) | Specialized for separating complex alkaloid mixtures (e.g., Cinchona derivatives) [2].[1] |
Note on Safety: Chloroform is cited in older literature but should be replaced with DCM where possible due to toxicity, unless specific selectivity is required.
Workflow Visualization
Solvent Selection Logic
The following diagram illustrates the decision matrix for selecting and modifying the mobile phase based on observed TLC results.
Figure 1: Decision matrix for optimizing mobile phase polarity and acidity.
Visualization Techniques
Quinoline hydrazides are versatile in their detection properties. Use the following order of operations to maximize data recovery from a single plate.
-
UV Absorption (Non-Destructive):
-
Iodine Chamber (Semi-Destructive):
-
Method: Place plate in a jar with solid iodine crystals for 2-5 minutes.
-
Appearance: Brown/Yellow spots. Iodine reversibly binds to the
-electrons of the aromatic ring and the lone pairs of the hydrazide nitrogen.
-
-
Dragendorff’s Reagent (Specific):
-
Method: Spray with Dragendorff’s reagent (Solution of Potassium Bismuth Iodide).
-
Appearance: Orange/Red spots on a yellow background. This is specific for tertiary amines and heterocyclic nitrogen (quinoline) [4].
-
Troubleshooting & Optimization
The "Tailing" Phenomenon
Symptom: The spot has a distinct "tail" dragging behind it, reducing resolution between closely eluting compounds.
Cause: The basic quinoline nitrogen is hydrogen-bonding with acidic silanols (
-
Add Base: Add 0.1% - 1.0% Triethylamine (TEA) or Ammonia (
) to the mobile phase. The stronger base (TEA) preferentially binds to the silanols, "capping" them and allowing the quinoline to migrate freely. -
Switch Stationary Phase: If separation remains poor, switch to Alumina plates (basic stationary phase) or Amine-functionalized Silica (
-Silica), though this is rarely necessary if TEA is used.
The "Streaking" Phenomenon
Symptom: The entire lane is a smear, not a spot. Cause:
-
Overloading: Too much sample was applied.
-
Solvent Mismatch: The sample was dissolved in a solvent (like DMSO) that is not miscible with the mobile phase (like Hexane). Solution: Dilute the sample 10-fold and re-spot. Ensure the sample solvent evaporates completely before developing.
References
-
Liu, X., et al. (2025). "Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives." Royal Society of Chemistry Advances. Available at: [Link]
-
Cieśla, L., et al. (2010). "TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex." JPC - Journal of Planar Chromatography - Modern TLC. Available at: [Link]
-
University of Liverpool. (n.d.). "TLC Stains and Visualization Reagents."[2][3][4][5][6][7] Department of Chemistry Protocols. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Quinoline Hydrazide Cyclizations
Diagnostic Triage: Identifying the Failure Mode
Before altering conditions, you must diagnose the specific type of failure. Quinoline hydrazides are amphoteric and prone to specific side reactions that do not affect simpler phenyl hydrazides.
Use this Quick-Check Table to classify your issue:
| Observation (TLC/LCMS) | Diagnosis | Likely Root Cause |
| SM Recovery (100%) | Reactivity Stasis | Steric hindrance at C3/C4; Insufficient activation energy; Insoluble intermediate. |
| New Spot (More Polar) | Hydrolysis | Moisture in reagents ( |
| Multiple Spots/Streaking | Decomposition | Thermal degradation; Quinoline ring polymerization; Oxidative degradation. |
| Wrong Mass (+16/32) | Incomplete Cyclization | Open-chain intermediate formed (e.g., diacylhydrazine) but failed to dehydrate. |
| Precipitate during Workup | pH Shock | Quinoline nitrogen protonation/deprotonation causing solubility crash before extraction. |
Scenario 1: The "Black Tar" Effect ( Mediated Cyclization)
Context: You are attempting to cyclize a quinoline-acylhydrazide to a 1,3,4-oxadiazole using Phosphorus Oxychloride (
Technical Insight
The quinoline nitrogen is basic (
Troubleshooting Protocol
Q: How do I prevent charring while ensuring cyclization?
A: Switch from "Neat" to "Dilute-High-Temp" conditions.
Neat
-
Solvent Switch: Use Chlorobenzene or Toluene as the solvent.
-
Stoichiometry: Reduce
to 3–5 equivalents rather than using it as solvent. -
Temperature Ramp: Do not drop the substrate into boiling
. Add at , stir for 30 min, then ramp to . -
Quenching: Critical Step. Pouring the reaction into water generates massive heat (exothermic hydrolysis of
), causing acid-catalyzed decomposition. Protocol: Pour the reaction mixture slowly onto crushed ice/sodium bicarbonate slurry with vigorous stirring to neutralize acid immediately.
Expert Tip: If your quinoline has an -OH group (e.g., 8-hydroxyquinoline), protect it first.
will convert it to a chloride side-product [1].
Scenario 2: The "Unreactive" Intermediate ( /KOH Cyclization)
Context: Synthesis of 1,3,4-oxadiazole-2-thiones (or thiols) using Carbon Disulfide (
Technical Insight
This reaction proceeds via a dithiocarbazate intermediate. The ring closure is driven by the elimination of
Troubleshooting Protocol
Q: The reaction solidifies, but NMR shows open chain. How do I force closure?
A: The "Reflux-Acidify-Reflux" Technique.
-
Solvent: Ensure you are using absolute ethanol . Water inhibits the initial nucleophilic attack of the hydrazide on
. -
Catalysis: If refluxing with KOH/EtOH fails (SM recovery), add a catalytic amount of Pyridine (10 mol%).
-
The Acidification Trap:
-
Standard Error: Acidifying to pH 7 and filtering.
-
Correct Protocol: Acidify to pH 2–3 using dilute HCl. The ring closure is acid-catalyzed. If the solid precipitates immediately, it might be the open-chain acid. Heat the acidic solution for 30–60 minutes to drive the dehydration/cyclization [2].
-
Visualizing the Divergence:
Figure 1: Critical process divergence in CS2/KOH cyclization. Heating during acidification is often required.
Scenario 3: Regioselectivity Failure (Thiosemicarbazide Cyclization)
Context: You reacted the hydrazide with an isothiocyanate to form a thiosemicarbazide, intending to cyclize to a 1,2,4-triazole . Symptom: You obtained a 1,3,4-thiadiazole or 1,3,4-oxadiazole instead.
Technical Insight
The thiosemicarbazide intermediate is a "chameleon." The cyclization agent determines which heteroatom attacks the carbonyl carbon [3].
-
Basic Conditions (NaOH/KOH): Favor nucleophilic attack by Nitrogen
1,2,4-Triazole-3-thiol . -
Acidic Conditions (
/TFA): Favor attack by Sulfur 1,3,4-Thiadiazole . -
Dehydrating Agents (
/EDCI): Favor attack by Oxygen 1,3,4-Oxadiazole .
Selection Guide
| Target Heterocycle | Reagent System | Mechanism Note |
| 1,2,4-Triazole | 2N NaOH (Reflux 4h) | Kinetic control; requires acidification to precipitate product. |
| 1,3,4-Thiadiazole | Conc.[1][2][3][4][5][6][7][8] | Thermodynamic control; S is a better nucleophile in strong acid. |
| 1,3,4-Oxadiazole | Oxidative desulfurization or carbodiimide dehydration [4]. |
Q: I used NaOH but still got mixed products. Why? A: Incomplete concentration. The triazole formation requires heating in the base. If you neutralize too early, the intermediate may revert or cyclize via the oxygen under neutral conditions. Ensure the reaction is refluxed until TLC shows complete consumption of the thiosemicarbazide before adding acid [5].
Scenario 4: Solubility & Purification
Problem: Quinoline hydrazides and their cyclized products often exhibit poor solubility in common organic solvents (EtOAc, DCM), making workup difficult.
Solution: The "Amphoteric Wash" Protocol Since the quinoline nitrogen is basic and the oxadiazole/triazole often has acidic protons (if thione/thiol tautomers exist):
-
Dissolution: Dissolve the crude solid in dilute NaOH (1M) . The product (if it has an acidic proton) and unreacted hydrazide will dissolve. Impurities (tars) often remain solid—filter them off.
-
Precipitation: Slowly acidify the filtrate with Acetic Acid (softer than HCl) to pH 5–6. The product should precipitate as a clean solid.
-
Recrystallization: Avoid DMF/DMSO if possible (hard to remove). Use Ethanol/Water (4:1) or Acetic Acid for recrystallization.
Advanced Troubleshooting Decision Tree
Use this logic flow to determine your next experiment.
Figure 2: Decision Matrix for Optimization.
References
-
Patel, R. V., et al. (2013).[7] New Quinolinyl–1,3,4–Oxadiazoles: Synthesis, In Vitro Antibacterial, Antifungal and Antituberculosis Studies. Medicinal Chemistry. Available at: [Link]
-
Eswaran, S., et al. (2009).[3] Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. European Journal of Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 1,3,4-oxadiazoles. Available at: [Link]
-
Rasayan Journal of Chemistry. (2019). Synthesis, Antioxidant and Anticancer Activity of New Quinoline-[1, 2, 4]-Triazole Hybrids. Available at: [Link]
Sources
- 1. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. jchemrev.com [jchemrev.com]
- 6. 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
Optimizing reflux time for ethyl ester conversion to carbohydrazide
Topic: Optimizing Reflux Time for Ethyl Ester Conversion to Acyl Hydrazides Ticket ID: HYD-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist[1]
Core Directive & Mission
Welcome to the Hydrazinolysis Optimization Support Center. You are likely here because your conversion of an ethyl ester (
Clarification on Nomenclature: While often colloquially referred to as "carbohydrazide synthesis" in industrial settings, this reaction is chemically defined as the hydrazinolysis of esters to acyl hydrazides .[1] (Note: Carbohydrazide strictly refers to
Standard Operating Procedure (The "Golden Path")
Before troubleshooting, ensure your baseline protocol aligns with this validated standard.
The Optimized Protocol
Reaction:
| Parameter | Standard Setting | Scientific Rationale |
| Stoichiometry | 1 : 3 to 1 : 5 (Ester : Hydrazine) | Critical: Excess hydrazine drives the equilibrium (Le Chatelier’s principle) and statistically prevents the hydrazide product from attacking another ester molecule to form the unwanted diacylhydrazine dimer ( |
| Solvent | Absolute Ethanol (5-10 mL per gram of ester) | Ethanol matches the leaving group ( |
| Temperature | Reflux ( | Essential. Room temperature reactions are often too slow (days) and lead to incomplete conversion. |
| Reflux Time | 3 - 12 Hours | Variable. Unhindered aliphatic esters: 3-5 hours. Aromatic/Hindered esters: 8-12+ hours.[2] |
| Atmosphere | Inert ( | Hydrazine is susceptible to air oxidation, which produces yellow/brown impurities.[1] |
Validated Workflow
The following diagram outlines the critical decision points in the synthesis workflow.
Caption: Validated workflow for hydrazinolysis. Note the divergence at the precipitation stage, a common failure point.[1]
Troubleshooting Guide (Q&A)
Category A: Yield & Conversion Issues
Q: I have refluxed for 12 hours, but TLC still shows significant starting material. What now? A: You are likely facing steric hindrance or electronic deactivation.
-
Diagnosis: If the R-group is bulky (e.g., ortho-substituted aromatics) or electron-rich, the carbonyl carbon is less electrophilic.[1]
-
Solution 1 (Solvent Switch): Switch from ethanol (
) to n-Butanol ( ). The higher reflux temperature significantly increases the reaction rate (Arrhenius equation). -
Solution 2 (Catalysis): Add a catalytic amount of glacial acetic acid or sulfuric acid (0.1 eq). Acid catalysis activates the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack by hydrazine.[1]
Q: My yield is high, but the melting point is wrong (too high). What did I make?
A: You likely synthesized the Diacylhydrazine Dimer (
-
Cause: Insufficient hydrazine concentration. As the reaction proceeds, if hydrazine is depleted, the newly formed hydrazide (
) acts as a nucleophile and attacks the remaining ester.[1] -
Fix: Ensure your hydrazine hydrate is fresh (check titer) and use a minimum 4:1 molar excess relative to the ester.
Category B: Physical State & Purity[1]
Q: The product is an oil/gum instead of the expected solid precipitate. How do I fix this? A: This is the most common issue in hydrazide synthesis.
-
Cause: Trapped solvent (ethanol/hydrazine) or low melting point impurities preventing crystallization.
-
Protocol:
-
Rotary evaporate the ethanol completely.
-
Add a non-polar solvent (Diethyl Ether or Hexane) to the residue.
-
Scratch the side of the flask with a glass rod or sonicate. This provides nucleation sites for crystallization.
-
If it remains oily, dissolve in minimal methanol and pour into ice-cold water.[1]
-
Q: The reaction mixture turned dark yellow/brown. Is my product ruined? A: Not necessarily, but you have oxidation byproducts.[1]
-
Cause: Hydrazine is easily oxidized by atmospheric oxygen at reflux temperatures, forming azo impurities.[1]
-
Fix: Perform the reaction under a nitrogen balloon.
-
Cleanup: Recrystallize the crude product from hot ethanol. The colored impurities usually remain in the mother liquor.
Advanced FAQ: Mechanistic Insights
Q: Why is the order of addition important? A: To minimize dimerization.
-
Best Practice: Add the ester to the hydrazine solution. This ensures that at the moment of mixing, the ester encounters a massive excess of hydrazine, statistically favoring the mono-substitution (desired product) over the di-substitution (dimer).[1]
Q: Can I use microwave irradiation? A: Yes, and it is highly recommended for high-throughput optimization.[1]
-
Data: Literature indicates that reactions requiring 8-12 hours at thermal reflux can often be completed in 10-20 minutes under microwave conditions at
due to rapid, uniform heating and superheating effects [4].[1]
Mechanistic Pathway & Side Reactions
Understanding the competition between the desired pathway and the dimerization trap is key to optimization.[1]
Caption: Kinetic competition. The dashed red line represents the dimerization pathway that occurs if hydrazine concentration drops too low.[1]
References & Authority
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for hydrazinolysis protocols).
-
BenchChem. "Troubleshooting common issues in the synthesis of hydrazinylpyrimidines." BenchChem Technical Guides. Link
-
Organic Syntheses. "Carbazic acid, ethyl ester (Ethyl Hydrazinecarboxylate)." Org.[3][4][5][6] Synth. 1944, 24,[1] 58. Link
-
Al-Mulla, A. "Microwave-assisted single-step synthesis of acid hydrazides..." Journal of Applied Pharmaceutical Research, 2022.[1] Link
-
Mondal, S. et al. "Synthesis of Acyl Hydrazides from Carboxylic Acids in Continuous Flow." Oak Ridge National Lab (OSTI). Link
Disclaimer: This guide is for research purposes only. Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[1] Always work in a fume hood with appropriate PPE.
Sources
Controlling side reactions in the synthesis of 2-substituted quinolines
Status: SYSTEM OPERATIONAL Ticket ID: #QZN-2024-02 Support Tier: Level 3 (Senior Application Scientist)
User Issue Summary
Subject: Controlling side reactions (Polymerization, Regioisomerism, Over-alkylation) in 2-substituted quinoline synthesis. Audience: Medicinal Chemists, Process Development Scientists.
Welcome to the Advanced Troubleshooting Hub. You are likely here because your quinoline synthesis yielded a "tarry mess," an inseparable mixture of isomers, or poly-alkylated byproducts. This guide deconstructs the causality of these failures and provides self-validating protocols to correct them.
Module 1: The "Tarry Mess" (Polymerization Control)
Context: Classical acid-catalyzed routes (Doebner-Miller, Skraup) often fail due to the polymerization of
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Black, insoluble tar | Vinyl polymerization of the | Switch to Biphasic System: Use a solvent system (e.g., Toluene/6M HCl) to keep the reactive aldehyde in the organic phase, contacting the acid catalyst only at the interface. |
| Exotherm runaway | Rapid Michael addition followed by uncontrolled polymerization. | "Buffered" Addition: Do not mix reagents all at once. Add the aldehyde dropwise to the refluxing aniline/acid mixture. |
| Low Yield (<30%) | Oxidation of the intermediate dihydroquinoline is incomplete. | Add a Mild Oxidant: Classical methods rely on air or nitrobenzene (messy). Add Iodine ( |
Visual Workflow: Preventing Polymerization
Caption: Logic flow for mitigating polymerization in acid-catalyzed condensation reactions.
Module 2: The "Wrong Isomer" (Regioselectivity)
Context: In the Friedländer synthesis or C-H activation, controlling the position of the substituent (C2 vs C4) is critical.[1][2]
FAQ: Regioselectivity
Q: Why does my Friedländer reaction with methyl ketones yield a mixture of 2-substituted and 3-substituted quinolines? A: This is a competition between kinetic and thermodynamic enolate formation.
-
The Problem: Acid catalysis often promotes condensation at the more substituted
-carbon (thermodynamic), leading to 3-substitution or mixtures. -
The Fix: Use a cyclic secondary amine catalyst (e.g., Pyrrolidine or TABO).[3][4] These form a specific enamine intermediate that directs cyclization exclusively to the methyl group, ensuring high selectivity for the 2-substituted product [2].
Q: In Minisci C-H alkylation, how do I stop at C2 and prevent C4 substitution? A: Protonation is the key switch.
-
Mechanism: Radical nucleophilic attack occurs at the most electron-deficient position. In acidic media, the quinoline nitrogen is protonated. The C2 and C4 positions become highly electrophilic.
-
The Fix: To favor C2, use bulky radical precursors (steric hindrance at C4 is often higher due to the peri-hydrogen at C5). Alternatively, block C4 or use N-oxide chemistry (see Protocol below) which directs exclusively to C2 via rearrangement [3].
Module 3: Experimental Protocol
Selected Method: Regioselective Friedländer Synthesis using TABO Catalyst Rationale: This method is chosen for its high reliability in producing specifically 2-substituted quinolines without the "tar" of Doebner-Miller or the over-alkylation of Minisci reactions.
Reagents & Materials
-
Substrate A: 2-Aminoaryl ketone (e.g., 2-aminoacetophenone) (1.0 equiv)
-
Substrate B: Methyl ketone (e.g., Acetone, Acetophenone) (1.2 equiv)
-
Catalyst: TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) OR Pyrrolidine (20 mol%)
-
Solvent: Ethanol (anhydrous) or Toluene
-
Acid Additive: Acetic Acid (20 mol% - matches amine loading)
Step-by-Step Workflow
-
Catalyst Activation: In a reaction vial, dissolve TABO (or pyrrolidine) (0.2 mmol) and Acetic Acid (0.2 mmol) in Ethanol (2 mL). Stir for 5 minutes at room temperature to generate the active ammonium salt.
-
Technical Insight: This in situ buffer formation prevents harsh pH swings that degrade sensitive aldehydes/ketones.
-
-
Enamine Formation (The Selectivity Filter): Add the Methyl Ketone (1.2 mmol) to the catalyst mixture. Stir for 15 minutes.
-
Checkpoint: The catalyst preferentially forms the less substituted enamine (kinetic control) on the methyl side. This "locks" the regiochemistry before the ring closes.
-
-
Condensation: Add 2-Aminoaryl ketone (1.0 mmol) slowly. Heat the mixture to 60°C .
-
Monitor: Track via TLC (Hexane/EtOAc 8:2). Look for the disappearance of the highly fluorescent amino-ketone spot.
-
-
Workup:
-
Cool to room temperature.[5]
-
Concentrate solvent in vacuo.
-
Purification: Flash column chromatography (Silica gel). 2-substituted quinolines often elute earlier than their 3-substituted isomers due to lower polarity (lack of steric strain causing planarity issues).
-
Data Validation (Expected Results)
| Parameter | Standard Acid Catalysis ( | Amine Catalysis (TABO/Pyrrolidine) |
| Yield | 45-60% | 85-94% |
| Regio-ratio (2-sub : 3-sub) | 60:40 (Mixture) | >95:5 (Highly Selective) |
| Side Products | Significant Tar/Oligomers | Minimal |
Module 4: Advanced Mechanism Visualization
The following diagram illustrates why the amine catalyst is superior for 2-substitution control compared to hydroxide or strong acid catalysis.
Caption: Kinetic enamine formation directs the reaction exclusively to the methyl group, preventing isomer mixtures.
References
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
-
Dormer, P. G., et al. (2003).[3][4] Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts. The Journal of Organic Chemistry, 68(2), 467–477.[4]
-
Giannis, A., & Heretsch, P. (2019). C–H Functionalization of Quinolines. Angewandte Chemie International Edition, 58, 1-15.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Quinoline-4-Carbohydrazide in Solution
Welcome to the technical support center for quinoline-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability and integrity of quinoline-4-carbohydrazide in solution. Inconsistent experimental outcomes are frequently traced back to compound degradation. This document offers a structured, in-depth resource in a question-and-answer format to address and resolve the most common stability challenges.
Frequently Asked Questions (FAQs)
Q1: I'm observing a progressive loss of potency and inconsistent results in my assays. Could this be a stability issue with my quinoline-4-carbohydrazide solution?
A1: Yes, a gradual loss of potency and poor reproducibility are classic indicators of compound degradation. Quinoline-4-carbohydrazide, like many hydrazide-containing molecules, is susceptible to hydrolysis in aqueous solutions.[1][2][3] The stability is significantly influenced by factors such as pH, temperature, solvent composition, and exposure to light.[4] Degradation leads to a lower effective concentration of the active compound, causing variability in experimental results.
Q2: What is the primary degradation pathway for quinoline-4-carbohydrazide in an aqueous environment?
A2: The most common degradation pathway is the hydrolysis of the carbohydrazide bond (-CO-NHNH₂). This reaction cleaves the molecule into quinoline-4-carboxylic acid and hydrazine. The rate of this hydrolysis is highly dependent on the pH of the solution. Both strongly acidic and strongly basic conditions can catalyze this degradation, breaking down your active compound into inactive byproducts.[2][3]
Q3: What is the optimal pH range for preparing and storing solutions of quinoline-4-carbohydrazide?
A3: For maximal stability, solutions should be prepared and stored in a buffered system maintained near a neutral pH. Studies on similar hydrazide-based compounds show they are increasingly stable as the pH approaches neutrality.[2][3] We recommend a pH range of 6.0 - 7.5 . Within this range, the rates of both acid- and base-catalyzed hydrolysis are minimized. It is critical to use a reliable buffer system (e.g., phosphate-buffered saline - PBS) to prevent pH shifts during storage or experimentation.
Q4: My compound is precipitating out of my aqueous buffer. What causes this and how can I fix it?
A4: Precipitation issues with quinoline derivatives are often related to pH and solubility.[5][6] Quinoline is a weak base, and its solubility is highly dependent on pH.[7] At a pH significantly above its pKa, the molecule will be in its neutral, less soluble form.
Troubleshooting Steps:
-
Confirm pH: Ensure the pH of your final solution is within the recommended 6.0 - 7.5 range.
-
Use a Co-solvent: For stock solutions, dissolve the compound first in a small amount of a water-miscible organic solvent like DMSO or ethanol before making the final dilution into your aqueous buffer. A final concentration of 0.5% DMSO is generally well-tolerated in many biological assays and can significantly improve solubility.[2]
-
Adjust Concentration: It may be necessary to work at a lower concentration if solubility limits are being exceeded in your specific buffer system.
Q5: How should I prepare and store my stock solutions to ensure maximum long-term stability?
A5: Proper preparation and storage are crucial for preserving the integrity of your compound.
-
Solvent: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. DMSO is less reactive with the hydrazide group than protic solvents like water or methanol.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots. This practice minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Storage Temperature: Store these DMSO aliquots at -20°C or -80°C .
-
Light Protection: Quinoline scaffolds can be sensitive to light.[4] Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from photolytic degradation.
-
Working Solutions: Prepare fresh aqueous working solutions from the frozen DMSO stock on the day of the experiment. Do not store dilute aqueous solutions for extended periods.
Troubleshooting Guide: Common Scenarios
| Observed Problem | Probable Cause(s) | Recommended Actions |
| Rapid appearance of a new peak in HPLC analysis | Hydrolysis of the carbohydrazide moiety. | 1. Immediately check the pH of your solution. Adjust to pH 6.0-7.5 using a suitable buffer. 2. Confirm the identity of the new peak (likely quinoline-4-carboxylic acid) using a reference standard if available. 3. Review solution preparation and storage protocols; prepare fresh solutions. |
| Solution changes color (e.g., yellowing) | Oxidative degradation or formation of chromophoric degradation products. | 1. Prepare fresh solution using de-gassed buffers. 2. If sensitivity to oxidation is confirmed, consider storing stock solutions under an inert atmosphere (e.g., argon or nitrogen). 3. Ensure solutions are protected from light.[4] |
| Inconsistent biological activity despite consistent preparation | Degradation during the experiment itself (e.g., in incubation media). | 1. Assess the stability of the compound directly in the assay medium over the time course of the experiment. 2. Ensure the pH of the cell culture medium or assay buffer remains stable throughout the incubation period. |
Key Degradation Pathway & Experimental Workflow
The following diagrams illustrate the primary hydrolytic degradation pathway and a standard workflow for assessing compound stability.
Caption: Primary hydrolytic degradation of quinoline-4-carbohydrazide.
Caption: Workflow for a forced degradation stability study.[1]
Protocols
Protocol 1: Preparation of a Stabilized Working Solution
This protocol describes how to prepare an aqueous working solution from a DMSO stock for use in typical cell-based or biochemical assays.
-
Thaw Stock: Remove a single-use aliquot of quinoline-4-carbohydrazide (e.g., 10 mM in anhydrous DMSO) from -20°C storage and allow it to thaw completely at room temperature.
-
Prepare Buffer: Ensure your aqueous buffer (e.g., PBS) is at the desired final pH (recommended: 7.4 for cell-based assays).
-
Intermediate Dilution (Optional): If a large dilution factor is required, perform an intermediate dilution of the DMSO stock into the aqueous buffer. This prevents the compound from precipitating upon a large volume change.
-
Final Dilution: Vigorously vortex the buffer while slowly adding the required volume of the stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is kept to a minimum (ideally ≤0.5%) to avoid solvent effects in your assay.
-
Immediate Use: Use the freshly prepared working solution immediately. Do not store dilute aqueous solutions for future use.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol, based on ICH guidelines, helps identify degradation pathways and determine the intrinsic stability of the compound under various stress conditions.[8][9]
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of quinoline-4-carbohydrazide in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Establish Stress Conditions: Aliquot the stock solution into separate, light-protected vials for each condition:
-
Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl. Incubate at 60°C.[1]
-
Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Incubate at 60°C.[1]
-
Oxidative Degradation: Mix with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[1]
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at 80°C.[1]
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines).
-
Control: Keep one aliquot of the stock solution at 4°C, protected from light.
-
-
Sampling: Withdraw samples from each vial at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours). The goal is to achieve 5-20% degradation.[8] If degradation is too rapid or slow, adjust the stressor intensity (e.g., temperature or acid/base concentration).
-
Sample Quenching:
-
Analysis: Analyze all samples using a validated, stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).[4] The method must be able to resolve the parent peak from all major degradation products.
-
Data Interpretation: Calculate the percentage of degradation for each condition by comparing the parent peak area to the control sample at T=0. This will reveal the compound's vulnerabilities and guide optimal handling and formulation strategies.
References
- Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. Retrieved from [Link]
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. Retrieved from [Link]
-
Gallardo, C., Enríquez, I., Pazmiño, J., Cardona, W., & Robledo, S. M. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702. Retrieved from [Link]
-
Ferreira, C. L., Lacerda, A. F., & Gasser, G. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions, 40(41), 10847-10856. Retrieved from [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS International. Retrieved from [Link]
-
Saeed, A., et al. (2019). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 24(1), 123. Retrieved from [Link]
-
Deadman, J. J., et al. (2020). Continuous-flow synthesis of dipeptides via an acyl azide intermediate. Reaction Chemistry & Engineering, 5(4), 645-650. Retrieved from [Link]
-
S. M. Riyadh, et al. (2018). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. Retrieved from [Link]
-
Carvajal-Figueroa, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118. Retrieved from [Link]
-
Carvajal-Figueroa, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved from [Link]
-
Ferreira, R. J., et al. (2020). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 25(13), 3048. Retrieved from [Link]
-
Kilbane, J. J., et al. (2000). Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. ResearchGate. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Fetzner, S. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters, 57(3), 279-282. Retrieved from [Link]
-
Ghany, L. M. A. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(21), 17948-17965. Retrieved from [Link]
-
El-Naggar, A. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14, 21873-21894. Retrieved from [Link]
-
Kumar, A., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Archiv der Pharmazie, 346(6), 424-432. Retrieved from [Link]
-
Kurzer, F., & Douraghi-Zadeh, K. (1967). Chemistry of carbohydrazide and thiocarbohydrazide. Chemical Reviews, 67(2), 107-152. Retrieved from [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Abdul-Majid, M. (2011). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 16(8), 6303-6313. Retrieved from [Link]
-
Wang, X., et al. (2016). Biodegradation characterization and immobilized strains' potential for quinoline degradation by Brevundimonas sp. K4 isolated from activated sludge of coking wastewater. Journal of Environmental Sciences, 43, 212-221. Retrieved from [Link]
-
Carvajal-Figueroa, M. T. (1989). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. Semantic Scholar. Retrieved from [Link]
-
Ghany, L. M. A. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(21), 17948-17965. Retrieved from [Link]
-
Ghany, L. M. A. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC. Retrieved from [Link]
-
Chen, Y. C., et al. (2018). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. Annals of Laboratory Medicine, 38(6), 590-594. Retrieved from [Link]
-
Abert-Vian, M., et al. (2011). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. International Journal of Molecular Sciences, 12(11), 7846-7857. Retrieved from [Link]
-
Szymański, P., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(1), 229. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. onyxipca.com [onyxipca.com]
Validation & Comparative
In vitro cytotoxicity of 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide vs Doxorubicin
Publish Comparison Guide: In Vitro Cytotoxicity of 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide vs. Doxorubicin
Executive Summary
This technical guide evaluates the cytotoxic potential of 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide (MQCH) and its bioactive derivatives compared to the clinical gold standard, Doxorubicin (DOX) . While Doxorubicin remains a potent anthracycline antibiotic acting via DNA intercalation and Topoisomerase II inhibition, MQCH represents a versatile pharmacophore scaffold. Recent medicinal chemistry campaigns utilize MQCH to synthesize hydrazone and acrylamide hybrids that target EGFR tyrosine kinases and induce apoptosis , often exhibiting superior selectivity profiles and comparable molar potency to Doxorubicin in breast (MCF-7) and liver (HepG2) carcinoma lines.
Compound Profiles & Mechanism of Action
To understand the experimental data, one must first distinguish the distinct mechanisms driving cytotoxicity in these two agents.
Doxorubicin (The Benchmark)
-
Class: Anthracycline Antibiotic.
-
Core Structure: Tetracen-5,12-dione skeleton.
-
Mechanism of Action (MOA):
-
Intercalation: Inserts between DNA base pairs, disrupting replication.
-
Enzyme Inhibition: Stabilizes the Topoisomerase II-DNA complex, causing double-strand breaks.[1]
-
ROS Generation: Induces oxidative stress leading to mitochondrial dysfunction.
-
-
Limitation: High cardiotoxicity and development of multidrug resistance (MDR).
2-(4-Methoxyphenyl)quinoline-4-carbohydrazide (The Challenger Scaffold)[2]
-
Core Structure: Quinoline ring substituted with a p-anisyl group at position 2 and a hydrazine moiety at position 4.
-
Mechanism of Action (MOA):
-
Scaffold Role: The hydrazide itself acts as a chelating agent and a precursor. Its cytotoxicity is significantly amplified when functionalized (e.g., into hydrazones or acrylamides).[3]
-
Target: Derivatives primarily act as EGFR (Epidermal Growth Factor Receptor) inhibitors .
-
Pathway: Inhibition of EGFR downstream signaling (PI3K/Akt/mTOR), leading to G1/S or G2/M cell cycle arrest and activation of the intrinsic apoptotic pathway (Caspase-3/9 activation).
-
Experimental Methodology: Validating Cytotoxicity
The following protocol outlines the industry-standard workflow for comparing these compounds. This methodology ensures data integrity and reproducibility.
Assay Protocol: MTT Cell Viability Assay
Objective: Determine the IC50 (concentration inhibiting 50% of cell growth) of MQCH derivatives vs. Doxorubicin.
-
Cell Culture Preparation:
-
Cell Lines: MCF-7 (Breast), HepG2 (Liver), or HeLa (Cervical).
-
Seeding: Seed cells at
cells/well in 96-well plates. -
Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Stock Solution: Dissolve MQCH and DOX in DMSO (ensure final DMSO < 0.1% to prevent solvent toxicity).
-
Serial Dilution: Prepare concentrations ranging from 0.1 µM to 100 µM (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Controls:
-
-
Measurement (MTT Reduction):
-
Incubate for 48 hours.
-
Add 10 µL MTT reagent (5 mg/mL). Incubate for 4 hours.
-
Dissolve formazan crystals with 100 µL DMSO.
-
Read Absorbance: Measure OD at 570 nm.
-
-
Data Analysis:
-
Calculate % Cell Viability:
. -
Fit dose-response curves (Sigmoidal non-linear regression) to determine IC50.
-
Comparative Performance Analysis
The table below synthesizes data from recent SAR (Structure-Activity Relationship) studies comparing 2-substituted quinoline-4-carbohydrazide derivatives against Doxorubicin.
Table 1: In Vitro Cytotoxicity (IC50 in µM)
| Compound Class | Specific Variant | MCF-7 (Breast) | HepG2 (Liver) | Mechanism Highlight |
| Standard | Doxorubicin | 6.18 ± 0.42 | 4.50 ± 0.35 | DNA Intercalation / Topo II |
| Scaffold | MQCH (Parent Hydrazide) | > 50.0 | > 50.0 | Weak intrinsic activity; Precursor |
| Derivative | MQCH-Acrylamide Hybrid (6h)* | 2.71 ± 0.15 | 4.23 ± 0.22 | EGFR Inhibition / Apoptosis |
| Derivative | 6-Methoxy-2-phenyl Analog | 3.39 ± 0.20 | N/A | Tubulin Polymerization Inhibition |
-
Note: "MQCH-Acrylamide Hybrid (6h)" refers to the optimized derivative (e.g., 2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide) which demonstrates the true potential of the scaffold.
Key Insight: While the parent MQCH hydrazide exhibits low cytotoxicity (IC50 > 50 µM), its acrylamide or hydrazone derivatives frequently outperform Doxorubicin. For instance, the acrylamide hybrid 6h showed a 2.2-fold higher potency than Doxorubicin in MCF-7 cells (2.71 µM vs 6.18 µM), attributed to dual mechanisms of EGFR inhibition and apoptosis induction.
Mechanistic Visualization
The following diagram illustrates the divergent signaling pathways engaged by Doxorubicin versus the MQCH-derived EGFR inhibitors.
Caption: Comparative signaling pathways. Doxorubicin triggers DNA damage and oxidative stress, while MQCH derivatives block EGFR signaling, leading to mitochondrial apoptosis.
Structure-Activity Relationship (SAR) Insights
For researchers optimizing the 2-(4-Methoxyphenyl) scaffold, the following SAR rules apply:
-
The 2-Phenyl Substituent: The 4-methoxy (electron-donating) group enhances lipophilicity and cellular uptake compared to unsubstituted analogs. However, replacing it with strong electron-withdrawing groups (e.g., 4-NO2) on the acrylamide tail often yields higher potency (IC50 < 3 µM).
-
The Hydrazide Linker: Unmodified hydrazides (-CONHNH2) are metabolically stable but less active. Condensation with aldehydes to form Schiff bases (hydrazones) or acrylamides creates a "hinge-binding" motif essential for fitting into the ATP-binding pocket of kinases like EGFR.
-
Molecular Hybridization: Fusing the MQCH scaffold with other pharmacophores (e.g., coumarin, isatin) significantly amplifies cytotoxicity, often overcoming multidrug resistance observed with Doxorubicin.
Conclusion
2-(4-Methoxyphenyl)quinoline-4-carbohydrazide is a high-value synthetic precursor rather than a standalone drug. When derivatized into acrylamide or hydrazone hybrids, it generates compounds that:
-
Surpass Doxorubicin in molar potency against specific breast cancer lines (MCF-7).
-
Offer a Targeted Mechanism (EGFR inhibition) reducing the risk of non-specific cardiotoxicity associated with Doxorubicin.
-
Overcome Resistance in cells that have developed efflux mechanisms against anthracyclines.
Recommendation: For drug development, focus on N'-substituted derivatives of the MQCH scaffold rather than the parent hydrazide.
References
-
RSC Advances (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
-
Heterocyclic Letters (2023). Synthesis and study of anticancer activity of quinoline derivative using computational chemistry (6-Methoxy-2-phenyl quinoline-4-carbohydrazide).
-
ACS Omega (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [6]
-
BenchChem. 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid hydrazide Product Information.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 5. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Apoptosis Induction Mechanism of Quinoline-4-Carbohydrazide Derivatives
Executive Summary
Quinoline-4-carbohydrazide derivatives represent a pivotal scaffold in modern medicinal chemistry, bridging the gap between cytotoxic DNA intercalators and targeted tyrosine kinase inhibitors (TKIs). Unlike traditional chemotherapeutics (e.g., Doxorubicin) that often suffer from non-selective toxicity, these derivatives demonstrate a dual-action mechanism: EGFR kinase inhibition followed by the triggering of the intrinsic mitochondrial apoptotic pathway .
This guide objectively compares the efficacy of novel quinoline-4-carbohydrazide hybrids against industry standards, detailing the molecular mechanisms (Bax/Bcl-2 modulation) and providing validated protocols for experimental verification.
The Chemical Scaffold: Pharmacophore Analysis
The efficacy of quinoline-4-carbohydrazide derivatives stems from their hybrid pharmacophore design.
-
Quinoline Ring (The Anchor): Mimics the adenine ring of ATP, allowing it to fit into the ATP-binding pocket of kinases like EGFR and VEGFR-2. It also facilitates DNA intercalation.[1]
-
Carbohydrazide Linker (The Bridge): Provides essential hydrogen bonding donors/acceptors (–CO–NH–NH–) that interact with amino acid residues (e.g., Asp855, Lys745) within the enzyme active site, stabilizing the drug-target complex.
-
Variable Tail (The Warhead): Substituents (e.g., acrylamide moieties) attached to the hydrazide often act as "warheads," forming covalent or strong non-covalent bonds with cysteine residues in the target protein.
Comparative Efficacy: Quinoline Derivatives vs. Standards
The following data compares a representative optimized Quinoline-4-Carbohydrazide-Acrylamide hybrid (Compound 6h ) against standard clinical agents.
Table 1: In Vitro Cytotoxicity and Kinase Inhibition Profile
Data synthesized from recent comparative studies (e.g., RSC Adv., 2024).
| Compound | Class | Target | IC50 (MCF-7 Breast Cancer) | IC50 (EGFR Kinase) | Selectivity Index (SI) |
| Compound 6h | Quinoline-4-carbohydrazide | EGFR / DNA | 2.71 µM | 0.22 µM | High (>10 vs. Normal Fibroblasts) |
| Lapatinib | Quinoline TKI (Standard) | EGFR / HER2 | N/A (Clinical Dosing) | 0.18 µM | High |
| Doxorubicin | Anthracycline | DNA / Topo II | 6.18 µM | N/A | Low (Cardiotoxic) |
| Compound 59 | 4,5-diaryl-imidazole | Tubulin | 0.003 µM | N/A | Moderate |
Analysis:
-
Potency: Compound 6h demonstrates superior cytotoxicity (2.71 µM) compared to Doxorubicin (6.18 µM) in MCF-7 lines.[2]
-
Target Specificity: The EGFR inhibitory potential of the quinoline derivative (0.22 µM) is nearly equipotent to the clinical standard Lapatinib (0.18 µM), suggesting that apoptosis is driven by specific kinase inhibition rather than general cytotoxicity.
Mechanistic Deep Dive: The Apoptotic Cascade
The primary mode of action for these derivatives is the Intrinsic (Mitochondrial) Apoptotic Pathway , triggered by the inhibition of survival signaling (EGFR/PI3K/Akt).
Signaling Pathway Diagram
The following diagram illustrates the causality from drug binding to cell death.
Figure 1: Mechanistic pathway showing EGFR inhibition leading to Bax/Bcl-2 ratio shift and Caspase-3 activation.
Key Molecular Events
-
Bax/Bcl-2 Ratio Shift: Treatment with quinoline-4-carbohydrazides typically results in a 7-10 fold increase in Bax (pro-apoptotic) and a 2-4 fold decrease in Bcl-2 (anti-apoptotic). This ratio is the critical determinant of cell death susceptibility.
-
Caspase Activation: Western blot analysis confirms the cleavage of Caspase-9 (initiator) followed by Caspase-3 (executioner).
-
Cell Cycle Arrest: Depending on the specific derivative, cells accumulate in the G1 phase (EGFR inhibition effect) or G2/M phase (if tubulin interaction occurs).
Experimental Validation Protocols
To validate these mechanisms in your own laboratory, follow this self-validating workflow.
Validation Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating apoptotic activity.
Detailed Protocols
Protocol A: Annexin V-FITC/PI Apoptosis Assay (Flow Cytometry)
Purpose: To distinguish between true apoptosis (Annexin V+/PI-) and necrosis (Annexin V-/PI+).
-
Seeding: Seed MCF-7 cells at
cells/well in 6-well plates. Incubate for 24h. -
Treatment: Treat cells with the calculated IC50 of the quinoline derivative, Doxorubicin (Positive Control), and 0.1% DMSO (Vehicle Control) for 48h.
-
Harvesting: Trypsinize cells, wash 2x with cold PBS.
-
Staining: Resuspend in
Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). -
Incubation: Incubate for 15 min at room temperature in the dark.
-
Analysis: Add
Binding Buffer and analyze via flow cytometer (Ex: 488 nm; Em: 530 nm).-
Success Metric: Significant shift to Q2 (Late Apoptosis) and Q4 (Early Apoptosis) compared to DMSO control.
-
Protocol B: Western Blotting for Apoptotic Markers
Purpose: To confirm the mitochondrial pathway.
-
Lysis: Lyse treated cells using RIPA buffer containing protease/phosphatase inhibitors.
-
Quantification: Normalize protein concentration to
per lane (BCA Assay). -
Separation: Resolve proteins on 10-12% SDS-PAGE.
-
Transfer: Transfer to PVDF membrane.
-
Primary Antibodies: Incubate overnight at 4°C with:
-
Anti-Bax (1:1000)
-
Anti-Bcl-2 (1:1000)
-
Anti-Caspase-3 (cleaved) (1:1000)
-
Anti-
-actin (Loading Control)
-
-
Detection: Use HRP-conjugated secondary antibodies and ECL detection.
-
Success Metric: Visible increase in cleaved Caspase-3 (17/19 kDa fragment) and Bax bands; decrease in Bcl-2 band intensity.
-
References
-
Al-Wahaibi, L. H., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances.
-
Kamath, C., et al. (2023). Synthesis and study of anticancer activity of quinoline derivative using computational chemistry. Heterocyclic Letters.
-
El-Morsy, A. M., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors. RSC Advances.
-
Gomha, S. M., et al. (2021). Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives.[3] Archiv der Pharmazie.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 3. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering Purity: A Comparative Guide to HPLC-MS for the Validation of Quinoline Carbohydrazides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the assurance of purity is not merely a regulatory hurdle but a cornerstone of safety and efficacy. For novel molecular entities like quinoline carbohydrazides, a class of compounds showing promise in anticancer research, rigorous analytical validation is paramount.[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity validation of these compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and objectively compare HPLC-MS with alternative methodologies.
The Imperative of Purity in Drug Development
The journey from a promising lead compound to a market-approved drug is paved with stringent quality control measures. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product. For quinoline carbohydrazides, which are synthesized through multi-step reactions, the potential for process-related impurities and degradation products necessitates a highly sensitive and specific analytical method for their detection and quantification.[1]
HPLC-MS: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has emerged as the definitive technique for the analysis of complex pharmaceutical compounds.[2] Its strength lies in the synergistic combination of HPLC's superior separation capabilities with the high sensitivity and specificity of mass spectrometric detection.[3][4]
Why HPLC-MS for Quinoline Carbohydrazides?
The chemical nature of quinoline carbohydrazides, possessing both chromophoric quinoline rings and polar carbohydrazide moieties, makes them amenable to HPLC separation. The addition of a mass spectrometer provides several distinct advantages over traditional detectors like UV-Vis:
-
Unambiguous Identification: MS provides mass-to-charge ratio (m/z) data, offering a high degree of certainty in peak identification, which is crucial for distinguishing between structurally similar impurities.[5]
-
Enhanced Sensitivity: MS detectors can often detect impurities at levels far below what is achievable with UV detectors, which is critical for meeting stringent regulatory limits.[4]
-
Peak Purity Assessment: Co-eluting peaks, a common challenge in chromatography, can be resolved using their distinct mass spectra, ensuring accurate quantification of the main component and its impurities.
Experimental Workflow: A Step-by-Step Rationale
The development of a robust HPLC-MS method requires a systematic approach, with each parameter carefully chosen to suit the analyte's properties.
Caption: A generalized workflow for the HPLC-MS analysis of quinoline carbohydrazides.
Method Validation: A Framework for Trustworthiness
To ensure that the analytical method is fit for its intended purpose, a comprehensive validation is required, following guidelines from the International Council for Harmonisation (ICH).[6][7] The objective is to demonstrate that the procedure is reliable, reproducible, and accurate for the quantification of purity.[8][9]
Key Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can accurately measure the analyte in the presence of impurities, degradants, and excipients.[10] | Peak purity index > 0.999, no interference at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a defined range.[11] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the test results to the true value.[11] | Recovery of 98.0% to 102.0% for the analyte. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] | System suitability parameters remain within acceptable limits. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[11] | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
Experimental Protocol: Method Validation
A detailed, step-by-step methodology for validating the HPLC-MS method is crucial.
1. Specificity (Forced Degradation Study):
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][14]
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.[14] Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.[14] Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[14]
-
Thermal Degradation: Expose the solid sample to 80°C for 48 hours.[14]
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.
Caption: Illustrative workflow of a forced degradation study.
2. Linearity, Accuracy, and Precision:
These parameters are typically evaluated together.
-
Prepare a stock solution of the quinoline carbohydrazide reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
For accuracy, spike a placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120%) and calculate the percentage recovery.
-
For precision, perform multiple injections of the same sample on the same day (intra-day) and on different days (inter-day) and calculate the RSD.
Comparative Analysis: HPLC-MS vs. Alternative Techniques
While HPLC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.
| Technique | Principle | Advantages for Quinoline Carbohyrdrazides | Disadvantages |
| HPLC-UV/DAD | Separation by HPLC followed by detection based on UV-Vis absorbance.[2] | Cost-effective, robust, and suitable for routine analysis of compounds with chromophores.[2][3] | Lower sensitivity and specificity compared to MS, potential for co-elution to go undetected.[3][4] |
| GC-MS | Separation of volatile compounds by Gas Chromatography followed by MS detection.[15] | High resolution for volatile and thermally stable compounds. | Not suitable for non-volatile and thermally labile compounds like many quinoline carbohydrazides without derivatization. |
| HPLC-FLD | HPLC separation with detection based on fluorescence.[4] | Extremely sensitive for fluorescent compounds.[3][4] | Limited to fluorescent analytes; quinoline carbohydrazides may or may not be naturally fluorescent. |
Conclusion
The validation of purity for quinoline carbohydrazides using HPLC-MS is a critical step in their development as potential therapeutic agents. This guide has provided a comprehensive overview of the rationale behind method development, a framework for robust validation according to ICH guidelines, and a comparative analysis with alternative techniques. By adhering to these principles of scientific integrity and leveraging the power of HPLC-MS, researchers can ensure the quality and safety of these promising compounds, paving the way for their successful translation from the laboratory to the clinic.
References
-
De Nardi, C., et al. (1998). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Journal of Mass Spectrometry, 33(9), 856-864. Retrieved from [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Patsnap. (2025, September 19). Comparing HPLC Detectors: Sensitivity and Range Analysis. Retrieved from [Link]
-
Phenomenex. (2025, April 1). Types of HPLC Detectors. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]
-
Torontech. (2025, August 1). Compare Different HPLC Detector Types. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Forced degradation studies of a new ant. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC–MS mass spectrograms and proposed structures of quinoline and its metabolites. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Detectors, Their Types and Use: A Review. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
KNAUER. (2025, June 2). How to Choose the Right HPLC Detector. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
RSC Publishing. (2016, October 27). Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]
-
IOP Conference Series: Earth and Environmental Science. (2023, January 16). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
MDPI. (1989, March 4). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Retrieved from [Link]
Sources
- 1. Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models - RSC Advances (RSC Publishing) DOI:10.1039/C6RA23940D [pubs.rsc.org]
- 2. torontech.com [torontech.com]
- 3. Comparing HPLC Detectors: Sensitivity and Range Analysis [eureka.patsnap.com]
- 4. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. resolvemass.ca [resolvemass.ca]
- 11. intuitionlabs.ai [intuitionlabs.ai]
- 12. scispace.com [scispace.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. madison-proceedings.com [madison-proceedings.com]
Safety Operating Guide
Personal protective equipment for handling 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide
Topic: Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Safety Summary
Status: High-Potency / Unknown Toxicity (Treat as OEB 3/4) Immediate Action: Handle only within a certified chemical fume hood.[1]
2-(4-Methoxyphenyl)quinoline-4-carbohydrazide is a pharmacophore often used in drug discovery (e.g., as a kinase inhibitor or anti-infective intermediate).[1] While specific toxicological data (LD50) may be sparse for this specific derivative, Structure-Activity Relationship (SAR) analysis mandates a high-containment approach.[1]
-
The Quinoline Scaffold: Structurally similar to known DNA intercalators; carries a risk of mutagenicity and carcinogenicity.
-
The Carbohydrazide Moiety: A reactive functional group associated with skin sensitization, respiratory irritation, and potential hematological toxicity.[1]
Core Directive: In the absence of specific toxicology reports, you must apply the Precautionary Principle . Assume this compound is a potent sensitizer and potential mutagen.[1]
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the specific risks based on the chemical's functional groups.[1]
| Functional Group | Associated Hazard Class | Physiological Risk |
| Quinoline Ring | Carcinogen (Cat 1B/2), Mutagen | Potential DNA damage; liver/kidney toxicity upon repeated exposure.[1] |
| Carbohydrazide | Skin Sensitizer (Cat 1), Irritant | Allergic contact dermatitis; respiratory hypersensitivity; potential hemolysis.[1] |
| Physical State | Solid / Powder | Inhalation of particulates during weighing/transfer is the primary exposure vector. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent all dermal contact and inhalation.[1] Standard "lab safety" (coat/glasses) is insufficient for this compound.[1]
| PPE Category | Minimum Requirement | Technical Justification |
| Hand Protection | Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil) | Hydrazide derivatives can permeate standard latex.[1] Double nitrile provides a breakthrough time >480 mins and allows outer glove removal upon contamination without exposing skin.[1] |
| Eye/Face | Chemical Safety Goggles (ANSI Z87.1)Avoid safety glasses.[1] | Powder drift can bypass side shields.[1] Goggles provide a seal against particulates and splashes if the compound is in solution. |
| Respiratory | Engineering Control Primary (Fume Hood)Backup: N95 or P100 Respirator | The primary barrier must be the fume hood. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the absolute minimum; a P100 is preferred.[1] |
| Body Protection | Disposable Tyvek® Lab Coat (with cuffs) | Cotton coats trap particulates and can cross-contaminate shared workspaces.[1] Disposable coats ensure the hazard is removed before leaving the lab. |
Operational Protocol: Handling & Logistics
A. Donning (Putting On) Protocol
Goal: Create a sealed barrier before opening the chemical container.[1]
-
Inspection: Check fume hood certification sticker (face velocity 80–100 fpm).[1]
-
Body Layer: Don disposable Tyvek coat.[1] Ensure cuffs cover wrists completely.[1]
-
Inner Gloves: Don first pair of nitrile gloves.[1] Tuck coat cuffs under these gloves.[1]
-
Outer Gloves: Don second pair of extended-cuff nitrile gloves. Pull cuffs over the coat sleeves.[1]
-
Result: A tortuous path that prevents powder from reaching the wrist skin.[1]
-
-
Eye Protection: Don goggles and adjust for a tight seal.[1]
B. Experimental Handling (Weighing & Solubilization)
Goal: Minimize static and aerosolization.
-
Static Control: Quinoline-hydrazides can be static-prone.[1] Use an anti-static gun or ionizer bar inside the balance enclosure if available.[1]
-
Weighing:
-
Solubilization:
C. Doffing (Removal) Protocol
Goal: Remove PPE without touching the outside of the equipment to your skin.
-
Outer Gloves: Remove inside the fume hood using the "beak method" (pinch outside, pull off inside-out).[1] Dispose as hazardous waste.[1]
-
Coat: Unzip/unbutton. Remove by peeling shoulders back, turning the coat inside out as you remove your arms.[1] This traps potential dust inside the bundled coat.[1]
-
Inner Gloves: Remove now. (Do not touch the outside of the glove).
-
Wash: Immediately wash hands with soap and cool water (warm water opens pores).[1]
Visualizations
Figure 1: Risk Assessment Logic (SAR Analysis)
This diagram illustrates the decision pathway for classifying this specific chemical based on its substructures.
Caption: Structure-Activity Relationship (SAR) flow determining the safety classification of the compound.
Figure 2: Safe Handling Workflow
Step-by-step logic for the experimental session to ensure containment.
Caption: Operational workflow emphasizing containment before opening the vial.
Emergency Response & Disposal
-
Spill (Solid): Do not dry sweep.[1] Cover with a wet paper towel (dampened with water) to prevent dust generation, then scoop into a hazardous waste bag.[1]
-
Spill (Solution): Absorb with vermiculite or spill pads.[1]
-
Exposure (Skin): Wash with soap and water for 15 minutes.[1] Do not use alcohol (increases permeability).[1]
-
Disposal: This compound must be disposed of via High-Temperature Incineration .[1] Do not dispose of down the drain. It is toxic to aquatic life (Category 2/3).[1][2]
References
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US); 2011.[1][3] [Link]
-
European Chemicals Agency (ECHA). Substance Information: Quinoline (General Hazards). [Link][1]
-
PubChem. Compound Summary: Carbohydrazide (General Hazards & Sensitization). [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
